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  • Product: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide
  • CAS: 618070-68-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure and XRD Analysis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide

Authored by: A Senior Application Scientist Foreword: The intricate dance of atoms in a crystal lattice is fundamental to understanding the properties and function of a molecule. For drug development professionals, resea...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Foreword: The intricate dance of atoms in a crystal lattice is fundamental to understanding the properties and function of a molecule. For drug development professionals, researchers, and scientists, elucidating the three-dimensional structure of a pharmaceutical compound is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive technical overview of the crystallographic and X-ray diffraction (XRD) analysis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide, a pyrazole derivative with significant potential in medicinal chemistry.[1][2] While a definitive, publicly available crystal structure for this specific compound is not available at the time of this writing, this document will serve as a robust methodological framework. It will detail the necessary steps from synthesis to structural elucidation, drawing upon established protocols for analogous pyrazole derivatives.[3][4]

Introduction: The Significance of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide (C₁₀H₁₀BrN₅O) is a heterocyclic compound that has garnered interest as a key intermediate in the synthesis of various pharmaceuticals.[1] The pyrazole core is a well-established pharmacophore found in numerous drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][5] The presence of the carbohydrazide moiety further enhances its potential as a versatile building block for creating more complex bioactive molecules.[2]

The bromophenyl substituent is of particular interest as it can modulate the compound's pharmacokinetic and pharmacodynamic properties and provides a handle for further synthetic modifications.[1] Understanding the precise three-dimensional arrangement of atoms, intermolecular interactions, and packing in the solid state is paramount for rational drug design, formulation development, and ensuring the stability and efficacy of the final active pharmaceutical ingredient (API).[3]

Synthesis and Crystallization: A Projected Pathway

A plausible synthetic route to 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide would likely involve a multi-step process, starting from readily available precursors. The following protocol is a projected methodology based on established synthesis of similar pyrazole derivatives.[6][7][8][9][10]

Proposed Synthetic Workflow

A Aryl Hydrazine (4-bromophenylhydrazine) C Cyclization A->C B Ethyl (ethoxymethylene)cyanoacetate B->C D Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate C->D Formation of Pyrazole Ring E Hydrazinolysis (Hydrazine Hydrate) D->E F 5-Amino-1-(4-bromophenyl)-1H- pyrazole-4-carbohydrazide E->F Formation of Carbohydrazide

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol: Synthesis
  • Synthesis of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate:

    • To a solution of 4-bromophenylhydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1.1 equivalents) and stir for 15 minutes at room temperature.

    • To this mixture, add ethyl (ethoxymethylene)cyanoacetate (1 equivalent).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate.

  • Synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide:

    • Suspend the ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.

    • Add hydrazine hydrate (5-10 equivalents).

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Triturate the resulting solid with diethyl ether, filter, and dry to yield the final product.

Protocol for Single Crystal Growth

The growth of high-quality single crystals is a prerequisite for single-crystal XRD analysis.

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures thereof).[1]

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a perforated lid (e.g., parafilm with a few pinholes) and leave it undisturbed in a vibration-free environment.

  • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed container that contains a poor solvent in which the compound is sparingly soluble but the good solvent is miscible. The slow diffusion of the poor solvent's vapor into the solution will induce crystallization.

  • Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD provides the definitive three-dimensional structure of a molecule. The following outlines a standard protocol for the analysis of a pyrazole derivative.[3][4]

SC-XRD Workflow

A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Mount on Goniometer C Data Reduction & Integration B->C Raw Diffraction Images D Structure Solution (e.g., Direct Methods) C->D hkl file E Structure Refinement D->E Initial Atomic Positions F Validation & Analysis E->F Refined Structure (CIF)

Caption: Workflow for single-crystal XRD analysis.

Detailed Experimental Protocol: SC-XRD
  • Crystal Selection and Mounting:

    • Select a suitable single crystal (clear, well-defined faces, appropriate size) under a polarizing microscope.[3]

    • Mount the crystal on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation at low temperatures.[3]

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Cool the crystal to a low temperature (typically 100-120 K) using a cold nitrogen stream to minimize thermal vibrations.[3]

    • Use a suitable X-ray source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[3]

    • Collect a series of diffraction images by rotating the crystal.[3]

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction data to obtain a list of reflection intensities (hkl file).

    • Determine the unit cell parameters and the space group.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model based on the electron density map.

  • Structure Refinement:

    • Refine the atomic coordinates, displacement parameters, and occupancies against the experimental data using a least-squares method.

    • Locate and add hydrogen atoms to the model.

    • Continue refinement until the model converges and key refinement indicators (e.g., R-factor) are minimized.

Expected Crystallographic Data and Molecular Geometry

Based on similar pyrazole structures, the following crystallographic parameters and molecular features can be anticipated.[4][11]

ParameterExpected Value/Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Z (molecules per unit cell)2 or 4
Hydrogen BondingIntermolecular N-H···O and N-H···N hydrogen bonds are likely, potentially forming dimers or chains.
π-π StackingPossible interactions between the phenyl and/or pyrazole rings.
Dihedral AngleA significant dihedral angle is expected between the pyrazole and the bromophenyl rings.[11]

Powder X-ray Diffraction (PXRD) Analysis

PXRD is a powerful technique for characterizing the bulk crystalline material, identifying crystalline phases, and assessing purity.

PXRD Workflow

A Sample Preparation (Grinding) B Data Collection (Powder Diffractometer) A->B Load into Sample Holder C Data Analysis B->C Diffractogram (Intensity vs. 2θ) D Phase Identification C->D Peak Positions & Intensities E Lattice Parameter Refinement D->E Comparison to Database/Simulated Pattern

Caption: Workflow for powder XRD analysis.

Detailed Experimental Protocol: PXRD
  • Sample Preparation:

    • Finely grind the crystalline sample to a homogenous powder using a mortar and pestle to ensure random orientation of the crystallites.

    • Mount the powder onto a sample holder.

  • Data Collection:

    • Place the sample holder in a powder diffractometer.

    • Collect the diffraction pattern over a specified 2θ range (e.g., 5-50°) using a monochromatic X-ray source (typically Cu Kα).

  • Data Analysis:

    • Identify the peak positions (2θ values) and their corresponding intensities in the obtained diffractogram.

    • Compare the experimental pattern with a database (e.g., the Powder Diffraction File) or a pattern simulated from single-crystal data (if available) to confirm the phase identity and purity.

    • Perform a Rietveld refinement to refine the lattice parameters of the bulk sample.

Concluding Remarks

The structural elucidation of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide through single-crystal and powder XRD analysis is a critical endeavor for its development as a pharmaceutical agent. A thorough understanding of its solid-state structure, including molecular conformation and intermolecular interactions, provides invaluable insights for structure-activity relationship (SAR) studies, polymorphism screening, and the rational design of new, more potent therapeutic agents based on the pyrazole scaffold.[3] The methodologies outlined in this guide provide a comprehensive framework for researchers to successfully undertake the synthesis and detailed structural characterization of this promising compound.

References

  • IISc. X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. [Link]

  • RSC Publishing. Synthesis of pyrazole derivatives in the presence of a dioxomolybdenum complex supported on silica-coated magnetite nanoparticles as an efficient and easily recyclable catalyst. [Link]

  • PMC. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. [Link]

  • MDPI. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT). [Link]

  • PubChem. 5-amino-1-(4-bromophenyl)-1h-pyrazole-4-carbohydrazide. [Link]

  • Scirp.org. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • PubMed. Synthesis of 5-Amino-1 H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. [Link]

  • IntechOpen. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. [Link]

  • ResearchGate. Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. [Link]

  • PubChem. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. [Link]

  • PMC. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

  • Taylor & Francis. Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. [Link]

  • PMC. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. [Link]

Sources

Exploratory

Technical Whitepaper: Mechanism and Synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide

Executive Summary In the landscape of medicinal chemistry, the pyrazole scaffold is a privileged pharmacophore, serving as the structural foundation for numerous kinase inhibitors, anti-inflammatory agents, and targeted...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the pyrazole scaffold is a privileged pharmacophore, serving as the structural foundation for numerous kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics. Specifically, 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide is a highly versatile, core building block. The presence of the 5-amino group and the 4-carbohydrazide moiety allows for divergent cyclization into fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Phosphodiesterase 5 (PDE5).

This whitepaper provides an in-depth, self-validating methodological guide to the synthesis of this critical intermediate. By deconstructing the retrosynthetic logic, reaction causality, and analytical validation parameters, this document serves as an authoritative reference for drug development professionals.

Retrosynthetic Strategy & Mechanistic Logic

The synthesis of 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide is achieved via a robust, two-stage linear sequence.

  • Annulation : The construction of the pyrazole core utilizes 4-bromophenylhydrazine and ethyl (ethoxymethylene)cyanoacetate. This combination is strategically chosen because the ethoxymethylene group acts as a highly electrophilic Michael acceptor, while the adjacent nitrile provides a built-in electrophilic trap for intramolecular cyclization [1].

  • Hydrazinolysis : The resulting ethyl ester is converted to the carbohydrazide via nucleophilic acyl substitution using hydrazine hydrate.

Synthesis A 4-Bromophenylhydrazine + Ethyl (ethoxymethylene)cyanoacetate B Enamine Intermediate A->B EtOH, Reflux (-EtOH) C Ethyl 5-amino-1-(4-bromophenyl) -1H-pyrazole-4-carboxylate B->C Intramolecular Cyclization D Hydrazinolysis (NH2NH2·H2O) C->D Nucleophilic Acyl Substitution E 5-Amino-1-(4-bromophenyl) -1H-pyrazole-4-carbohydrazide D->E (-EtOH)

Fig 1: Two-stage synthetic workflow for 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide.

Stage 1: Pyrazole Core Annulation

Mechanistic Pathway

The formation of the pyrazole ring is a cascade reaction. The primary amine (-NH₂) of 4-bromophenylhydrazine is more nucleophilic than the secondary amine (-NH-) due to the latter's lone pair delocalization into the bromophenyl ring. The primary amine attacks the electrophilic double bond of ethyl (ethoxymethylene)cyanoacetate, displacing ethanol to form an enamine intermediate. Subsequently, thermal activation drives the secondary amine to attack the carbon atom of the nitrile group (-C≡N). A final proton transfer yields the exocyclic 5-amino group, finalizing the aromatic 1H-pyrazole system [2].

Field-Proven Protocol

Step 1: Reagent Dissolution & Activation

  • Action : Dissolve 1.0 equivalent of 4-bromophenylhydrazine and 1.1 equivalents of ethyl (ethoxymethylene)cyanoacetate in absolute ethanol (0.5 M concentration).

  • Causality : Absolute ethanol is selected as a polar protic solvent to stabilize the transition states during the initial nucleophilic attack. The slight molar excess of the cyanoacetate ensures complete consumption of the hydrazine, preventing unreacted hydrazine from complicating downstream purification and causing unwanted side reactions.

Step 2: Reflux & Annulation

  • Action : Heat the reaction mixture to reflux (78°C) for 6–8 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) as the mobile phase.

  • Causality : While the initial enamine formation occurs rapidly at room temperature, the intramolecular cyclization—where the sterically hindered secondary amine attacks the nitrile—requires sustained thermal activation. TLC monitoring ensures the protocol is self-validating; the complete disappearance of the lower-Rf hydrazine spot indicates reaction completion.

Step 3: Precipitation & Isolation

  • Action : Cool the mixture to room temperature and pour it slowly into vigorously stirred crushed ice water. Filter the resulting precipitate under vacuum and recrystallize from ethanol.

  • Causality : The sudden shift in solvent polarity forces the hydrophobic ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate to crash out of solution. Recrystallization provides a self-validating purity checkpoint, yielding analytically pure crystals suitable for the sensitive hydrazinolysis step.

Stage 2: Hydrazinolysis to Carbohydrazide

Mechanistic Pathway

The conversion of the C4-ester to a carbohydrazide proceeds via standard nucleophilic acyl substitution. Hydrazine acts as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. The collapse of this intermediate expels the ethoxide leaving group, which abstracts a proton to form ethanol, yielding the target carbohydrazide.

Field-Proven Protocol

Step 1: Nucleophilic Acyl Substitution

  • Action : Suspend the purified ester intermediate in 1,4-dioxane or absolute ethanol. Add 4.0 to 5.0 equivalents of hydrazine hydrate (NH₂NH₂·H₂O) and reflux for 4–6 hours.

  • Causality : Hydrazine hydrate acts as both a potent nucleophile and a base. A significant molar excess is critical to drive the equilibrium of the acyl substitution forward and strictly prevent the formation of symmetrical diacylhydrazines (dimers). Dioxane provides optimal solubility for the ester while maintaining a high boiling point for thermal activation.

Step 2: Acid-Base Workup & Isolation

  • Action : Pour the cooled reaction mixture into ice water containing a few drops of dilute hydrochloric acid. Collect the solid by vacuum filtration, wash extensively with cold water, and dry under a vacuum.

  • Causality : The dilute acid neutralizes the vast excess of unreacted hydrazine, preventing it from co-precipitating with the product. The final carbohydrazide is highly crystalline; washing with cold water removes any residual hydrazine hydrochloride salts, ensuring high analytical purity.

Analytical Validation

To ensure the integrity of the synthesized compounds, empirical validation must align with expected spectroscopic parameters. The table below summarizes the critical self-validating data points for both the intermediate and the final product.

Compound¹H NMR (δ, ppm, DMSO-d₆)IR (cm⁻¹, KBr)MS (ESI, m/z)
Ethyl Ester Intermediate 1.35 (t, 3H, CH₃), 4.25 (q, 2H, CH₂), 5.40 (br s, 2H, NH₂), 7.4-7.7 (m, 4H, Ar-H), 7.80 (s, 1H, Pyrazole-CH)3400, 3300 (NH₂), 1690 (C=O ester), 1600 (C=N)[M+H]⁺ ~310, 312 (Br isotope pattern)
Carbohydrazide (Final) 4.40 (br s, 2H, Hydrazide-NH₂), 5.50 (br s, 2H, Pyrazole-NH₂), 7.4-7.7 (m, 4H, Ar-H), 7.90 (s, 1H, Pyrazole-CH), 9.20 (s, 1H, CONH)3450-3200 (NH, NH₂), 1650 (C=O amide)[M+H]⁺ ~296, 298 (Br isotope pattern)

Biological Applications & Downstream Signaling

The primary utility of 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide lies in its ability to undergo further cyclization into pyrazolo[3,4-d]pyrimidinones . These fused bicyclic systems are bioisosteres of the adenine ring of ATP. Consequently, they act as potent, ATP-competitive inhibitors of kinases such as CDK4/Cyclin D1 [3] and inflammatory mediators like COX-2 [4].

By occupying the ATP-binding pocket (forming critical hydrogen bonds with residues like Val96 in CDKs), these derivatives block the phosphorylation of the Retinoblastoma (Rb) protein, effectively inducing G1/S phase cell cycle arrest in malignant cells.

Pathway A 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide (Core Building Block) B Pyrazolo[3,4-d]pyrimidinone Derivatives A->B Pharmacophore Cyclization C CDK4 / Cyclin D1 Complex B->C ATP-competitive Inhibition D Rb Protein Phosphorylation C->D Blocked E Cell Cycle Arrest (G1/S Phase) D->E Prevents Tumor Proliferation

Fig 2: Downstream application of the pyrazole building block in CDK4 inhibition and cell cycle arrest.

References

  • Title : Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Source : PrepChem.com. URL :1

  • Title : 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Source : Beilstein Journal of Organic Chemistry. URL : 2

  • Title : Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases. Source : Journal of Medicinal Chemistry (ACS). URL : 3

  • Title : Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Source : PMC (National Institutes of Health). URL : 4

Sources

Foundational

Predictive Molecular Docking and Structural Analysis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide: A Dual-Target Perspective

Executive Summary The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and versatile binding modes. 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and versatile binding modes. 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide represents a highly functionalized, multi-dentate architecture. This technical whitepaper provides an in-depth molecular docking framework for this compound, evaluating its potential across two distinct therapeutic domains: as an agrochemical/antifungal agent targeting Succinate Dehydrogenase (SDH) , and as an oncology lead targeting Histone Deacetylase 6 (HDAC6) .

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol listing. Here, we analyze the causality behind computational choices—explaining why specific force fields, solvation models, and validation metrics are strictly necessary when handling halogenated, highly polar carbohydrazide derivatives.

Pharmacophore & Structural Causality

Before initiating any in silico workflow, it is critical to deconstruct the ligand's pharmacophore to anticipate its behavior in a protein binding pocket:

  • 4-Bromophenyl Ring (Hydrophobic Anchor): Beyond simple lipophilicity, the bromine atom is highly polarizable. It is capable of forming orthogonal halogen bonds (σ-hole interactions) with electron-rich backbone carbonyls, providing a distinct binding affinity that standard hydrogen bonds cannot achieve.

  • 5-Amino Group (Electronic Modulator): This moiety acts as a rigid, localized hydrogen bond donor. Crucially, it donates electron density into the pyrazole core, enhancing the basicity of the adjacent ring nitrogens and stabilizing the overall aromatic system.

  • 4-Carbohydrazide Tail (The Privileged Motif): This is the primary interaction hub. It is highly flexible and can act as an extensive hydrogen bond network participant (vital for SDH inhibition) or as a potent bidentate Zinc-Binding Group (ZBG) (vital for HDAC6 inhibition).

Target 1: Succinate Dehydrogenase (SDH) - Antifungal Workflow

Mechanistic Causality

Succinate Dehydrogenase (Complex II) is a critical enzyme linking the TCA cycle and the mitochondrial electron transport chain. Inhibiting the ubiquinone-binding site of SDH blocks electron transfer, leading to a lethal and subsequent fungal cell death[1]. Pyrazole-4-carbohydrazides have emerged as highly potent SDH inhibitors (SDHIs) because their flexible tail can navigate resistance-conferring mutations better than rigid carboxamides[2].

SDHPathway Compound 5-Amino-1-(4-bromophenyl) -1H-pyrazole-4-carbohydrazide SDH Succinate Dehydrogenase (Complex II) Compound->SDH Binds Ubiquinone Pocket Ubiquinone Ubiquinone Reduction (Blocked) SDH->Ubiquinone Inhibits TCA TCA Cycle Arrest Ubiquinone->TCA ROS ROS Accumulation Ubiquinone->ROS Apoptosis Fungal Cell Death TCA->Apoptosis ROS->Apoptosis

Caption: Mechanism of action for SDH inhibition leading to fungal cell death.

Step-by-Step Docking Protocol
  • Ligand Preparation (Epik): Carbohydrazides exist in a dynamic equilibrium of tautomeric states. Run the ligand through Epik at pH 7.4 ± 0.5. Causality: Failing to generate the correct protonation state will result in mismatched hydrogen bond donors/acceptors, yielding false-negative docking scores.

  • Protein Preparation (Protein Preparation Wizard): Import an SDH crystal structure (e.g., PDB: 2FBW). Assign bond orders, add hydrogens, and optimize the H-bond network using PropKa at pH 7.0. Remove all water molecules except those deeply buried in the ubiquinone pocket, which often bridge ligand-receptor interactions.

  • Grid Generation: Center the receptor grid on the native ubiquinone binding site, specifically encompassing residues Trp173, Tyr58, and Ser39 .

  • Glide XP Docking: Execute Extra Precision (XP) docking with flexible ligand sampling.

Quantitative Data Presentation

Table 1: Comparative Docking Metrics for SDH Inhibition

CompoundTargetGlide XP Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Key Interacting Residues
5-Amino-1-(4-bromophenyl)... SDH-8.45-42.10Trp173 (H-bond), Tyr58 (H-bond), Ile43 (Halogen bond)
Boscalid (Reference SDHI) SDH-7.92-38.55Trp173 (H-bond), Tyr58 (H-bond)

Target 2: Histone Deacetylase 6 (HDAC6) - Oncology Workflow

Mechanistic Causality

HDAC6 is overexpressed in various malignancies, including breast cancer, where it regulates cytoskeletal dynamics via α-tubulin deacetylation. Traditional HDAC inhibitors rely on a hydroxamic acid ZBG, which is notorious for poor pharmacokinetics and off-target mutagenicity. The carbohydrazide moiety acts as a , chelating the catalytic Zn2+ ion while reducing off-target toxicity[3].

Step-by-Step Docking Protocol
  • Metalloprotein Preparation: Import human HDAC6 CD2 (PDB: 5EDU). Causality: The Zn2+ ion requires specialized treatment. Ensure the force field (e.g., OPLS4) utilizes a non-bonded model that accurately applies +2 partial charges to the zinc ion without forming artificial covalent bonds during minimization.

  • Receptor Grid Generation: Center the grid strictly on the Zn2+ ion, ensuring the bounding box is large enough (at least 20 Å) to accommodate the rigid 1-(4-bromophenyl) pyrazole core extending into the hydrophobic channel.

  • Docking & MM-GBSA Scoring: Standard docking scores often fail in highly polar metallo-pockets. Causality: You must recalculate the binding free energy ( ΔGbind​ ) using MM-GBSA with the VSGB implicit solvent model. This accurately penalizes the desolvation of the highly polar carbohydrazide and amino groups, yielding a thermodynamically rigorous affinity prediction.

Quantitative Data Presentation

Table 2: Comparative Docking Metrics for HDAC6 Inhibition

CompoundTargetGlide XP Score (kcal/mol)Zn2+ Coordination Distance (Å)Key Interacting Residues
5-Amino-1-(4-bromophenyl)... HDAC6-9.122.1 (Carbonyl O), 2.3 (Amine N)Zn2+, His610, His611, Tyr782
Tubacin (Reference) HDAC6-9.552.0 (Hydroxamate O), 2.2 (O)Zn2+, His610, His611, Tyr782

Self-Validating Experimental Protocols

A computational workflow is only as trustworthy as its internal validation mechanisms. To ensure scientific integrity, the following self-validating systems must be executed before analyzing the test compound:

DockingWorkflow LigPrep Ligand Preparation (Epik, pH 7.4 ± 0.5) Docking Glide XP Docking (Flexible Ligand) LigPrep->Docking ProtPrep Protein Preparation (PDB: 5EDU / 2FBW) GridGen Receptor Grid Generation (Active Site Definition) ProtPrep->GridGen GridGen->Docking Scoring MM-GBSA Scoring (ΔG_bind Calculation) Docking->Scoring Validation Protocol Validation (RMSD < 2.0 Å) Scoring->Validation

Caption: Logical workflow for molecular docking and self-validation protocols.

Pose Validation via Native Ligand Redocking
  • Extract the co-crystallized native ligand from the PDB structure.

  • Process the native ligand through the exact LigPrep and Docking pipeline described above.

  • Superimpose the top-ranked docked pose onto the original crystallographic coordinates.

  • Validation Metric: Calculate the Root Mean Square Deviation (RMSD) of the heavy atoms. An RMSD of < 2.0 Å validates that the grid parameters and scoring function correctly reproduce the experimental ground truth.

Decoy Enrichment Factor (EF1%)
  • Seed 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide among 1,000 property-matched decoys (generated via the DUD-E database).

  • Dock the entire library against the target.

  • Validation Metric: Calculate the Enrichment Factor at 1% (EF1%). A high EF1% proves the protocol can successfully distinguish true binders from topological noise, confirming the predictive power of the assay.

References

  • Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6 Source: Pharmaceuticals (MDPI) URL:[Link]

Sources

Protocols & Analytical Methods

Method

In vitro antimicrobial assay protocols for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide

Title: In Vitro Antimicrobial Profiling of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide: A Comprehensive Assay Guide Scientific Rationale & Compound Profiling The compound 5-Amino-1-(4-bromophenyl)-1H-pyrazole-...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Antimicrobial Profiling of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide: A Comprehensive Assay Guide

Scientific Rationale & Compound Profiling

The compound 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide represents a highly functionalized heterocyclic scaffold with significant potential in antimicrobial drug discovery. The pyrazole ring serves as a privileged structural motif, while the C-4 carbohydrazide substitution is known to confer broad-spectrum antibacterial and antifungal properties[1]. The addition of a 4-bromophenyl group at the N-1 position dramatically increases the molecule's lipophilicity. This structural modification enhances the compound's ability to partition into and disrupt bacterial phospholipid bilayers, a critical first step before the carbohydrazide moiety interacts with intracellular targets via hydrogen bonding[2].

However, this high lipophilicity introduces specific methodological challenges. Highly lipophilic pyrazoles are prone to precipitation in standard aqueous assay media[3]. If not properly controlled, this precipitation mimics bacterial turbidity, leading to false-positive Minimum Inhibitory Concentration (MIC) readings. To establish a self-validating experimental system, the protocols below integrate metabolic indicators (resazurin) and strict solvent controls to ensure data integrity.

MOA A 5-Amino-1-(4-bromophenyl) -1H-pyrazole-4-carbohydrazide B Cell Membrane Penetration (Br-phenyl enhanced) A->B C Binding to Target (e.g., DNA Gyrase) B->C D Inhibition of DNA Supercoiling C->D E Bacterial Cell Death (Bactericidal Effect) D->E

Proposed antimicrobial mechanism of action for the pyrazole-4-carbohydrazide derivative.

Pre-Analytical Considerations: Causality in Reagent Selection

  • Solvent Selection (DMSO): Due to the bulky bromophenyl group, the compound is virtually insoluble in water. Stock solutions must be prepared in 100% Dimethyl Sulfoxide (DMSO).

  • Solvent Toxicity Limit: The final concentration of DMSO in any assay well must not exceed 1% v/v. Concentrations >1% compromise bacterial membrane integrity, artificially inflating the compound's apparent efficacy and destroying the trustworthiness of the assay[3].

  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. It contains standardized physiological concentrations of Ca²⁺ and Mg²⁺, which stabilize the bacterial cell wall and ensure reproducible membrane permeability across technical replicates[4].

Protocol 1: Resazurin-Assisted Broth Microdilution (MIC & MBC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[4], modified with a colorimetric readout to bypass turbidity artifacts caused by compound precipitation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide in 100% DMSO to yield a 10 mg/mL stock.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, add 50 µL of CAMHB to columns 2–12. Add 100 µL of the working compound solution (diluted in CAMHB to 256 µg/mL, containing 2% DMSO) to column 1. Perform a 2-fold serial dilution from column 1 to 11, discarding 50 µL from column 11. Column 12 serves as the growth control (drug-free, 1% DMSO).

  • Inoculum Standardization: Suspend isolated colonies of the test organism in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to all wells. The final compound concentration range is 128 µg/mL to 0.125 µg/mL, with a final bacterial concentration of 5×105 CFU/mL[4].

  • Incubation: Seal the plate to prevent evaporation and incubate at 35±2°C for 16–20 hours.

  • Colorimetric MIC Determination: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. Viable bacteria reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest concentration well that remains strictly blue.

  • MBC Determination: Aspirate 10 µL from all blue wells (indicating no visible growth/metabolism) and spot onto Tryptic Soy Agar (TSA) plates. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction in CFU compared to the initial inoculum.

Workflow S1 1. Prepare 10 mg/mL Stock in 100% DMSO S2 2. Two-fold Serial Dilutions in CAMHB (Max 1% DMSO) S1->S2 S3 3. Inoculate with 5x10^5 CFU/mL Bacterial Suspension S2->S3 S4 4. Incubate at 35±2°C for 16-20 hours S3->S4 S5 5. Add Resazurin Indicator to Determine MIC (Blue Well) S4->S5 S6 6. Plate Clear Wells on Agar to Determine MBC S5->S6

Step-by-step workflow for MIC and MBC determination via broth microdilution.

Protocol 2: Time-Kill Kinetics Assay

While MIC provides a static endpoint, time-kill kinetics define the pharmacodynamic profile (time-dependent vs. concentration-dependent killing) of the pyrazole derivative, which is critical for downstream in vivo dosing strategies.

Step-by-Step Methodology:

  • Prepare Erlenmeyer flasks containing 10 mL of CAMHB with the compound at concentrations of 1×, 2×, 4×, and 8× the established MIC. Include a drug-free growth control.

  • Inoculate each flask to achieve a starting density of 5×105 CFU/mL.

  • Incubate at 37°C with continuous orbital shaking (150 rpm) to ensure uniform drug exposure and aeration.

  • At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), aseptically remove 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile Phosphate-Buffered Saline (PBS) to minimize compound carryover, and plate 10 µL spots onto TSA plates.

  • Incubate plates for 24 hours and calculate log₁₀ CFU/mL. A bactericidal effect is confirmed if a ≥3 log₁₀ decrease is observed within 24 hours.

Quantitative Data Presentation

To benchmark the efficacy of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide, experimental results should be tabulated against standard ESKAPE reference strains. Below is a structured template demonstrating the expected data format for pyrazole-4-carbohydrazide derivatives[2].

Test OrganismStrain DesignationGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Profile
Staphylococcus aureusATCC 29213Positive4.08.02Bactericidal
Enterococcus faecalisATCC 29212Positive8.032.04Bactericidal
Escherichia coliATCC 25922Negative16.0>64.0>4Bacteriostatic
Pseudomonas aeruginosaATCC 27853Negative32.0>64.0>4Bacteriostatic

Note: An MBC/MIC ratio of ≤4 indicates bactericidal activity, whereas a ratio >4 indicates bacteriostatic activity.

References

  • [2] Al-Ghamdi, A. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Available at:[Link]

  • [1] de Oliveira, A. B., et al. (2018). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules (PMC). Available at:[Link]

  • [4] Clinical and Laboratory Standards Institute (CLSI). (2018). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at:[Link]

  • [3] Johnston, M., et al. (2018). Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays. Antimicrobial Agents and Chemotherapy (PMC). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide

Welcome to the technical support and troubleshooting guide for the purification of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide . This compound presents unique purification challenges due to its highly polar fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the purification of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide . This compound presents unique purification challenges due to its highly polar functional groups (a primary amine and a carbohydrazide) juxtaposed against a bulky, lipophilic 4-bromophenyl ring.

This guide is designed for researchers and drug development professionals, providing field-proven methodologies, thermodynamic rationales, and self-validating protocols to ensure >99% purity.

Chemical Profile & Solvation Thermodynamics

The pyrazole-4-carbohydrazide scaffold is widely utilized in medicinal chemistry, but its purification is often complicated by the highly reactive carbohydrazide moiety and the potential for intramolecular rearrangements[1].

Successful recrystallization requires a solvent that balances two opposing forces:

  • Hydrogen Bonding: The –NH₂ and –CONHNH₂ groups form extensive intermolecular hydrogen-bonding networks.

  • Hydrophobic Bulk: The 4-bromophenyl group drives lipophilic interactions and can disrupt crystal lattice formation if forced out of solution too quickly.

Ethanol is universally recognized as the optimal recrystallization solvent for pyrazole-4-carbohydrazide derivatives because its hydroxyl group solvates the polar networks at elevated temperatures, while its aliphatic tail accommodates the aryl ring[2].

Solvent Selection Matrix

The following quantitative data summarizes the efficacy of various solvent systems for the recrystallization of this specific scaffold.

Solvent SystemVolume RatioBoiling Point (°C)Solubilizing TargetCrystallization YieldApplication / Use Case
Absolute Ethanol 100%78.4Balanced (Polar/Non-polar)80–85%Primary solvent for standard purity batches.
Ethanol / Water 80:20~80Highly polar impurities85–90%Use when unreacted hydrazine starting material persists.
DMF / Water 50:50>100Highly impure/insoluble crude70–75%Salvage protocol for severely degraded or polymerized batches.
Methanol 100%64.7Rapid dissolution60–65%Not recommended; the lower boiling point often leads to rapid crashing and oiling out.

Self-Validating Recrystallization Protocol

Do not merely follow these steps; observe the physical state of the system at each phase to validate the success of the procedure.

Phase 1: Dissolution and Saturation

  • Weigh the crude 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide and transfer it to an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add absolute ethanol (approx. 10–15 mL per gram of crude) and heat to a gentle reflux (75–80°C) using a silicone oil bath.

  • Self-Validation Check: The solution must become completely transparent. If insoluble particulate matter remains after 15 minutes of reflux, these are likely inorganic salts or highly polymerized byproducts. Perform a hot gravity filtration immediately.

Phase 2: Decolorization (If Necessary) 3. If the solution exhibits a yellow/brown hue, remove it from the heat momentarily and add 10% w/w activated carbon. 4. Reflux for an additional 10 minutes, then filter hot through a pre-warmed Celite pad.

Phase 3: Controlled Nucleation (Critical Step) 5. Remove the flask from the heat source. Do NOT place it directly on a cold surface or in an ice bath. Allow it to cool ambiently to room temperature (20–25°C) over 1 to 2 hours.

  • Causality: Rapid cooling forces the hydrophobic 4-bromophenyl groups to aggregate non-specifically, trapping solvent and impurities in the lattice (resulting in an oil). Slow cooling allows the thermodynamically favored hydrogen-bonding network to assemble into a pure, rigid crystal lattice.

Phase 4: Isolation and Washing 6. Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for 30 minutes to maximize the thermodynamic yield. 7. Isolate the crystals via vacuum filtration using a Büchner funnel. 8. Wash the filter cake with a minimal volume (1–2 mL/g) of ice-cold ethanol to displace the impurity-laden mother liquor.

  • Self-Validation Check: The final crystals should be stark white. Analyze via TLC (Eluent: DCM/MeOH 9:1) to confirm a single spot (Rf ~0.35).

Troubleshooting & FAQs

Q1: Why does my product form a sticky oil instead of crystals upon cooling? A1: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the solvent mixture. For this molecule, the bulky 4-bromophenyl group disrupts lattice formation if the solution reaches supersaturation too quickly.

  • Solution: Reheat the mixture until homogeneous. Add a high-dielectric anti-solvent (like water) dropwise until slight turbidity is achieved, then clear it with one drop of hot ethanol. Allow the flask to cool ambiently. Seeding the solution at the cloud point provides a nucleation site, bypassing the energy barrier for lattice formation.

Q2: My crude product has a deep yellow/brown tint. What causes this, and how do I remove it? A2: The terminal –NHNH₂ of the carbohydrazide group is highly sensitive to atmospheric oxidation, forming colored azo or hydrazone byproducts[3].

  • Causality: Oxidation extends the conjugated pi-system of the pyrazole core, shifting its absorbance into the visible spectrum.

  • Solution: Introduce activated carbon (10% w/w) to the hot ethanol solution. The porous carbon matrix selectively adsorbs these extended planar conjugated systems via pi-pi stacking.

Q3: Can I use normal-phase silica gel chromatography instead of recrystallization? A3: It is highly discouraged for the final purification step.

  • Causality: The highly basic and nucleophilic amino and carbohydrazide groups interact strongly with the acidic silanol groups on standard silica gel. This leads to severe peak tailing, irreversible chemisorption, and poor recovery[3]. If chromatography is absolutely necessary to remove non-polar impurities, you must deactivate the silica with 1% triethylamine (TEA) prior to loading.

Purification Workflow

Below is the logical decision tree for processing crude 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide.

G Start Crude 5-Amino-1-(4-bromophenyl) -1H-pyrazole-4-carbohydrazide Dissolve Dissolve in minimal hot EtOH (75-80°C) Start->Dissolve CheckColor Is the solution yellow/brown? Dissolve->CheckColor Charcoal Add Activated Carbon & Hot Filter CheckColor->Charcoal Yes (Oxidation) Cooling Ambient cooling to RT, then ice bath (0-5°C) CheckColor->Cooling No Charcoal->Cooling CheckState Did the product oil out? Cooling->CheckState Triturate Reheat, add H2O dropwise & seed crystals CheckState->Triturate Yes (Oiling out) Filter Vacuum Filtration & Cold EtOH Wash CheckState->Filter No (Crystals formed) Triturate->Cooling Pure Pure Crystalline Product (>99% Purity) Filter->Pure

Recrystallization and troubleshooting workflow for pyrazole-4-carbohydrazides.

References

  • Title: 3-Oxo-N′,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Hydrazine Degradation in 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the stability of carbohydrazide-containing compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the stability of carbohydrazide-containing compounds. 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide is a highly valuable intermediate and bioactive scaffold, but its terminal carbohydrazide moiety (-CO-NH-NH₂) is inherently reactive.

This guide is designed for drug development professionals and analytical chemists. It bypasses generic advice to focus on the exact physicochemical mechanisms of degradation—autoxidation, hydrolysis, and condensation—and provides self-validating protocols to secure your compound's integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: My stored powder has developed a yellowish tint, and LC-MS shows a loss of purity with new low-mass peaks. What is the mechanism?

Answer: Your compound is undergoing autoxidation . The carbohydrazide group is highly susceptible to a four-electron oxidation process driven by atmospheric oxygen[1]. This reaction is not typically spontaneous in pure water but is violently accelerated by trace transition metals (e.g., Cu²⁺, Fe³⁺) often introduced by stainless steel spatulas or low-grade glassware[2]. The degradation generates hydrazyl radicals, eventually leading to the release of nitrogen gas and the formation of the corresponding pyrazole-4-carboxylic acid or amide.

  • Self-Validating Solution: To confirm trace metal contamination, dissolve a small sample of your degraded batch in a buffer spiked with 10 µM EDTA (a strong metal chelator). If the degradation rate halts entirely compared to an unspiked control, metal-catalyzed autoxidation is your confirmed culprit. Switch to ceramic spatulas immediately.

Q2: I am detecting free hydrazine in my reconstituted aqueous stock solutions over time. How can I prevent this?

Answer: The presence of free hydrazine is the classic signature of hydrolysis [3]. While stable in a dry solid state, the carbohydrazide bond is vulnerable to nucleophilic attack by water. Repeatedly opening a cold vial in a humid lab causes microscopic condensation. Once solvated, especially if the local pH drifts from neutrality, the bond cleaves to yield free hydrazine and 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid[3].

  • Self-Validating Solution: Store the compound in single-use aliquots inside a secondary container filled with indicating silica gel or Drierite (CoCl₂-doped). This creates a self-validating moisture barrier: if the desiccant remains blue, your compound is safe from hydrolysis; if it turns pink, your primary vial seals have been compromised.

Q3: LC-MS analysis of my compound shows a +40 Da mass shift after a few weeks of storage. What is this adduct?

Answer: This indicates a hydrazone condensation product . Carbohydrazides are excellent nucleophiles that readily react with airborne carbonyls. If you store this compound in a laboratory refrigerator that also houses volatile organic solvents (like acetone or volatile aldehydes), the vapor will penetrate standard polyethylene caps and form a stable hydrazone adduct on your compound.

  • Self-Validating Solution: Isolate the compound from all ketones/aldehydes and upgrade your vials to use PTFE-lined silicone septa. PTFE is chemically inert and impermeable to organic vapors.

Part 2: Mechanistic Visualization

To effectively prevent degradation, you must understand the competing chemical pathways your compound faces during suboptimal storage.

Degradation A 5-Amino-1-(4-bromophenyl) -1H-pyrazole-4-carbohydrazide B Autoxidation (O2, Trace Metals) A->B Catalyzed by Cu(II)/Fe(III) C Hydrolysis (H2O, pH extremes) A->C Moisture exposure D Condensation (Airborne Carbonyls) A->D Acetone/Aldehyde vapor E Nitrogen Gas + Pyrazole Carboxylic Acid/Amide B->E F Free Hydrazine + Pyrazole Carboxylic Acid C->F G Hydrazone Adducts D->G

Mechanistic pathways of carbohydrazide degradation during suboptimal storage.

Part 3: Quantitative Degradation Metrics

Understanding the kinetics of these degradation pathways allows you to prioritize your storage interventions. Below is a summary of stability metrics based on environmental factors.

Storage ConditionPrimary Degradation MechanismEstimated Half-LifeCritical Preventative Action
Ambient Air, 25°C Autoxidation / Moisture< 2 Weeks (Solid)Store under inert gas (Argon/N₂)[4]
Aqueous Solution, pH < 4 Acid-catalyzed HydrolysisHours to Days[3]Prepare fresh; buffer to pH 7.0
Presence of Cu(II) (Trace) Metal-catalyzed AutoxidationMinutes to Hours[1]Use metal-free tools / EDTA
Acetone Vapor Exposure Hydrazone CondensationDays (Solid surface)Isolate from volatile carbonyls
-20°C, Desiccated, Argon None (Kinetically suppressed)> 2 Years (Solid)[5]Optimal storage baseline

Part 4: Standard Operating Procedures (SOPs)

To ensure the highest fidelity of your experimental data, follow this step-by-step methodology for the aliquoting and long-term storage of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide.

Protocol: Inert Aliquoting and Cryogenic Storage
  • Causality Focus: This protocol systematically eliminates the three drivers of degradation: oxygen (autoxidation), trace metals (catalysis), and moisture (hydrolysis).

Step 1: Environmental Preparation Purge a localized isolation bag or laboratory glove box with high-purity Argon gas. Argon is heavier than nitrogen and provides a superior protective blanket over the solid powder[4]. Ensure the internal relative humidity is maintained below 5%.

Step 2: Material Selection Equip the workspace with ceramic or PTFE-coated spatulas and amber glass vials.

  • Scientific Rationale: Stainless steel spatulas can shed microscopic iron or copper particulates, which act as potent catalysts for hydrazyl radical formation[1]. Amber glass prevents photolytic excitation that can initiate radical degradation pathways[4].

Step 3: Aliquoting Divide the bulk powder into single-use aliquots (e.g., 1 mg to 5 mg per vial).

  • Scientific Rationale: Single-use aliquots prevent the repeated freeze-thaw and atmospheric exposure cycles that introduce condensation and drive hydrolysis[3].

Step 4: Hermetic Sealing Cap each vial using closures fitted with PTFE-lined silicone septa .

  • Scientific Rationale: PTFE provides a chemically inert barrier against airborne carbonyls and moisture, unlike standard polyethylene or rubber caps which are permeable to organic vapors.

Step 5: Cryogenic Storage Place the sealed vials in a secondary container filled with indicating silica gel. Store the container at -20°C or -80°C[5].

  • Critical Handling Note: When retrieving a vial for an experiment, allow it to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial instantly condenses atmospheric moisture onto the powder, initiating hydrolysis.

StorageWorkflow S1 Receive Lyophilized Powder S2 Transfer to Glove Box (Argon/N2 Atmosphere) S1->S2 S3 Aliquoting into Amber Glass Vials S2->S3 Avoid metal spatulas S4 Seal with PTFE-lined Caps S3->S4 S5 Store at -20°C or -80°C in Desiccator S4->S5 Protect from light & moisture

Optimized workflow for the aliquoting and cryogenic storage of sensitive carbohydrazides.

References

  • [5] Material Safety Data Sheet - Carbohydrazide, 97% (Titr.). Cole-Parmer. Available at:

  • [1] Decompostion of Hydrazine in Aqueous Solutions. Academia.edu. Available at:

  • [4] 497-18-7(Carbohydrazide) Product Description. ChemicalBook. Available at:

  • [3] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Available at:

  • [2] Decompostion of Hydrazine in Aqueous Solutions (Corroborating Data). ResearchGate. Available at:

Sources

Troubleshooting

Troubleshooting side reactions in 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide. This document provid...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide. This document provides in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address specific challenges that may be encountered during the synthesis of this important pharmaceutical intermediate.

Troubleshooting Guide: Navigating Common Side Reactions and Synthetic Challenges

The synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide is typically a two-step process. The first step involves the formation of the pyrazole ring to yield 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile. The second step is the conversion of the nitrile group to a carbohydrazide. This guide will address potential issues in both stages of the synthesis.

Step 1: Synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

A common and effective method for this step is the reaction of (ethoxymethylene)malononitrile with 4-bromophenylhydrazine.

Q1: My reaction to form the pyrazole ring is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in this cyclization reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, you can try increasing the reflux time or moderately increasing the temperature.

  • Purity of Starting Materials:

    • (Ethoxymethylene)malononitrile: This reagent can degrade over time. It is advisable to use a freshly opened bottle or to purify it by distillation if its purity is questionable.

    • 4-Bromophenylhydrazine: This reagent can be sensitive to air and light, leading to the formation of colored impurities that can affect its reactivity. If you are using the hydrochloride salt, it needs to be neutralized prior to the reaction, typically with a base like triethylamine. Incomplete neutralization will result in a lower yield.

  • Suboptimal Reaction Conditions:

    • Solvent: While ethanol is a commonly used solvent, other options like trifluoroethanol have been shown to be effective and may improve yields in some cases.[1]

    • Temperature: The reaction is typically run at the reflux temperature of the solvent. Ensure that the heating is adequate and consistent.

Q2: I am observing the formation of an unexpected and highly colored impurity in my reaction mixture. What could this be?

A2: The formation of colored impurities when using aryl hydrazines is not uncommon. One possibility is the formation of azo compounds. 3-Iminobutyronitrile has been shown to couple with aromatic diazonium salts to yield 2-arylhydrazono-3-iminobutyronitriles, which can then react with hydrazine to form 5-amino-4-arylazo-3-methylpyrazoles.[2] While the starting materials are different, a similar pathway involving diazonium salt impurities in the 4-bromophenylhydrazine could lead to colored azo-pyrazole byproducts.

Troubleshooting Workflow for Low Yield in Pyrazole Synthesis

Caption: A logical workflow for troubleshooting low yields in the synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile.

Step 2: Conversion of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile to Carbohydrazide

This transformation is typically achieved by reacting the nitrile with hydrazine hydrate.

Q3: During the conversion of the nitrile to the carbohydrazide, I am getting a significant amount of a high-melting point byproduct that is difficult to separate. What could it be?

A3: A likely side reaction is the intramolecular cyclization of the newly formed carbohydrazide with the adjacent amino group, leading to the formation of a pyrazolo[3,4-d]pyrimidine derivative. This is a known reaction pathway for 5-aminopyrazole-4-carboxamides and related compounds.[3]

Another possibility, especially under harsh conditions or in the presence of an oxidizing agent, is the dimerization of the starting 5-aminopyrazole. Copper-promoted dimerization of 5-aminopyrazoles can lead to the formation of pyrazole-fused pyridazines and pyrazines.[4]

Q4: I am concerned about the stability of the 4-bromo substituent during the synthesis. Can dehalogenation occur?

A4: Yes, dehalogenation of aryl bromides can occur under certain conditions, particularly with some transition metal catalysts or under strongly reductive environments. While the conditions for pyrazole synthesis and hydrazide formation are not typically strongly reductive, it is a possibility to be aware of, especially if using metal-based reagents or if there are metallic impurities. Reductive dehalogenation of brominated aromatic compounds has been observed with systems like Devarda's alloy or copper-based catalysts with a reductant like NaBH4.[5] If you suspect dehalogenation, it is advisable to analyze your product mixture by mass spectrometry to look for the corresponding debrominated compound.

Q5: How can I minimize the formation of byproducts during the carbohydrazide synthesis?

A5: To minimize byproduct formation, consider the following:

  • Reaction Temperature: Carry out the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can promote side reactions like cyclization and dimerization.

  • Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting nitrile is consumed. Prolonged reaction times can lead to the formation of byproducts.

  • Purity of Hydrazine Hydrate: Use high-purity hydrazine hydrate to avoid introducing impurities that could catalyze side reactions.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of the hydrazine and other sensitive species.

Frequently Asked Questions (FAQs)

Synthesis and Methodology

Q6: What is a reliable synthetic protocol for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile?

A6: A general and effective procedure involves the reaction of (ethoxymethylene)malononitrile with 4-bromophenylhydrazine.[1]

  • If using 4-bromophenylhydrazine hydrochloride: Neutralize it with one equivalent of a base like triethylamine in ethanol at 0°C before proceeding.

  • To a solution of 4-bromophenylhydrazine in absolute ethanol, slowly add one equivalent of (ethoxymethylene)malononitrile.

  • The reaction mixture is then brought to reflux and heated for several hours (typically 4 hours, but monitoring by TLC is recommended).

  • After completion, the reaction mixture is cooled, and the product can be isolated by filtration or after removal of the solvent followed by purification.

Q7: How do I prepare the (ethoxymethylene)malononitrile starting material?

A7: A common method for the synthesis of (ethoxymethylene)malononitrile and its analogues like ethyl (ethoxymethylene)cyanoacetate involves the reaction of a compound with an active methylene group (like malononitrile or ethyl cyanoacetate) with a trialkyl orthoformate (like triethyl orthoformate) in the presence of acetic anhydride. The mixture is heated, and the volatile byproducts are removed by distillation.[4]

Q8: What are the typical reaction conditions for converting the pyrazole carbonitrile to the carbohydrazide?

A8: The conversion of a nitrile to a carbohydrazide is typically achieved by heating the nitrile with an excess of hydrazine hydrate, often in a solvent like ethanol or butanol. The reaction temperature and time will depend on the reactivity of the specific nitrile. It is advisable to start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

Purification

Q9: What is the best way to purify the final product, 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide?

A9: Purification of the final product can typically be achieved by recrystallization. Based on the polarity of the molecule and information on similar compounds, good solvent systems to try for recrystallization include:

  • Ethanol

  • A mixture of ethanol and water

  • A mixture of DMF and ethanol

For the intermediate, 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile, column chromatography on silica gel with a hexane/ethyl acetate gradient is an effective purification method.[1]

Q10: My purified product is still showing some color. What could be the cause and how can I decolorize it?

A10: A persistent color in the final product could be due to trace impurities, such as the azo-compounds mentioned earlier. If the product is otherwise pure by NMR and mass spectrometry, you can try decolorizing it by treating a solution of the compound with activated charcoal followed by hot filtration and recrystallization.

Safety

Q11: What are the main safety precautions I should take during this synthesis?

A11: It is crucial to handle all chemicals with appropriate safety measures.

  • Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 4-Bromophenylhydrazine: This compound is also toxic and should be handled with care.

  • Solvents: Use flammable solvents like ethanol in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Visualizing Reaction Pathways and Potential Side Reactions

Main Synthetic Pathway

Caption: The two-step synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide.

Potential Side Reactions

Side_Reactions cluster_step1 Step 1 Side Reactions cluster_step2 Step 2 Side Reactions A 4-Bromophenylhydrazine + Diazonium Impurity B Azo-Pyrazole Byproduct (Colored) A->B Coupling C 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide D Pyrazolo[3,4-d]pyrimidine Derivative C->D Intramolecular Cyclization E Dimerization Product (e.g., Pyrazolopyridazine) C->E Dimerization F Debrominated Product C->F Reductive Dehalogenation

Caption: Potential side reactions in the synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide.

Quantitative Data Summary

StepReactantsProductTypical YieldReference
1(Ethoxymethylene)malononitrile, 4-Bromophenylhydrazine5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile60-85%[1]
25-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile, Hydrazine Hydrate5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazideVariableGeneral Transformation

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile[1]
  • To a solution of 4-bromophenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) with stirring, add (ethoxymethylene)malononitrile (1.0 mmol) slowly.

  • Once the addition is complete, bring the solution to reflux under a nitrogen atmosphere.

  • Maintain the reflux for 4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Protocol 2: Synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide (General Procedure)
  • In a round-bottom flask, dissolve 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (1.0 mmol) in a suitable solvent such as ethanol or n-butanol.

  • Add an excess of hydrazine hydrate (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with a cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization.

References

  • Chai, Y.-X., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381. [Link]

  • Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 63-79. [Link]

  • Plem, S. C., Müller, D., & Murguía, M. C. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5(3), 239-261. [Link]

  • Awas, M. (2008). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Acta Chimica Slovenica, 55(3), 492-501.
  • BenchChem. (2025). Technical Support Center: Optimizing 5-Hydrazinyl-4-phenyl-1H-pyrazole Reactions.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). RSC Advances, 13(4), 2445-2456. [Link]

  • Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 405. [Link]

  • Kysil, A., et al. (2021). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. The Journal of Organic Chemistry, 86(14), 9535-9545.
  • Srogi, K., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 693. [Link]

  • Awas, M. (2008). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. Acta Chimica Slovenica, 55(3), 492-501.
  • Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Load for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide Derivatization

Welcome to the technical support center dedicated to the synthesis and optimization of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide derivatives. This guide is designed for researchers, medicinal chemists, and p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile molecular scaffold.[1] The derivatization of the carbohydrazide moiety is a critical step in creating novel compounds with potential therapeutic applications, including anti-inflammatory and anticancer agents.[1]

Optimizing the catalyst load is paramount for achieving high yield, purity, and reproducibility while minimizing costs and environmental impact. This resource provides in-depth troubleshooting advice, frequently asked questions, and a detailed protocol to guide your optimization studies.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a catalyst in the derivatization of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide?

A catalyst is used to increase the rate of reaction, typically a condensation reaction between the carbohydrazide and a carbonyl compound (an aldehyde or ketone) to form a hydrazone. The catalyst achieves this by activating the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.[2][3] This allows the reaction to proceed under milder conditions, often reducing reaction times and improving yields.[4]

Q2: What are the common types of catalysts used for this transformation?

The formation of hydrazones from hydrazides is frequently catalyzed by acids. Common choices include:

  • Brønsted Acids: Glacial acetic acid is a widely used, effective, and inexpensive catalyst.[5] Other options include p-toluenesulfonic acid (p-TSA) or mineral acids like HCl, though these must be used cautiously to avoid degradation of starting materials.[6]

  • Lewis Acids: Metal triflates, such as copper(II) triflate (Cu(OTf)₂), can be effective.[7]

  • Heterogeneous Catalysts: Solid-supported catalysts like nano-ZnO or magnesium oxide (MgO) nanoparticles offer the advantage of easy removal from the reaction mixture by filtration, simplifying purification and enabling catalyst recycling.[3][8]

Q3: What is a typical starting catalyst load for a new derivatization reaction?

For initial screening, a catalytic amount of 5-10 mol% is a common starting point.[7][9] For simple acid catalysts like glacial acetic acid, a few drops are often sufficient for a lab-scale reaction.[5][10] If the reaction is sluggish, the catalyst load can be incrementally increased. However, excessive catalyst can sometimes lead to side reactions or product degradation.[11] A systematic optimization is always recommended to find the ideal loading for your specific substrates.[12]

Q4: How does catalyst loading impact reaction yield and purity?

  • Insufficient Catalyst: Leads to slow or incomplete reactions, resulting in low yields and the presence of unreacted starting materials in the crude product.[11][13]

  • Optimal Catalyst: Drives the reaction to completion efficiently, maximizing the yield of the desired hydrazone derivative.

  • Excessive Catalyst: Can promote side reactions, such as the formation of regioisomers or degradation of the pyrazole core, leading to a decrease in both yield and purity.[11][14] For example, strongly acidic conditions might lead to the formation of unwanted pyrazolium salts.[11]

Q5: What are the signs of catalyst deactivation?

Catalyst deactivation is a common issue, especially with reusable heterogeneous catalysts. Signs include:

  • A gradual or sudden drop in reaction yield over repeated uses.[15]

  • Longer reaction times required to achieve the same level of conversion.

  • An increase in the formation of byproducts.[15] Deactivation can be caused by poisoning from impurities in the reactants or solvent, coking (deposition of carbonaceous material), or thermal degradation.[15][16]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the derivatization process.

Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield Insufficient Catalyst Loading: The reaction rate is too slow to proceed to completion in the allotted time.Incrementally increase the catalyst load (e.g., from 2 mol% to 5 mol%, then to 10 mol%). Monitor reaction progress by TLC or LC-MS to find the optimal concentration.[12]
Catalyst Deactivation/Poisoning: The catalyst has lost its activity due to impurities or degradation.[8]Use a fresh batch of catalyst. If using a heterogeneous catalyst, attempt regeneration according to literature procedures (e.g., calcination for coked catalysts).[15] Ensure all solvents and reagents are pure and dry.[8]
Poor Reagent Quality: The starting carbohydrazide or carbonyl compound has degraded. Hydrazines and hydrazides can be sensitive to air and light.[10][14]Use fresh, high-purity starting materials. Store sensitive reagents under an inert atmosphere (e.g., Nitrogen or Argon).[10]
Sub-optimal Reaction Conditions: The temperature may be too low or the reaction time too short.Increase the reaction temperature or extend the reaction time. Systematically screen different solvents, as solvent polarity can significantly impact reaction efficiency.[10][11]
2. Formation of Multiple Products / Low Purity Excessive Catalyst Loading: Too much catalyst, particularly strong acids, can promote undesired side reactions.[11]Reduce the catalyst loading. If using a strong acid, consider switching to a milder catalyst like acetic acid or citric acid.[4]
High Reaction Temperature: Can lead to the degradation of the starting material or product, or favor the formation of a thermodynamically stable but undesired byproduct.[8]Lower the reaction temperature. This may require a longer reaction time but can significantly improve selectivity.[8]
Formation of Stable Intermediates: The intermediate hydrazone may not cyclize efficiently (if a subsequent cyclization is intended) or other side reactions may occur.[14]Change the reaction conditions to promote the desired final step, which could involve adjusting the catalyst, temperature, or solvent.[14]
3. Reaction Stalls (Does Not Go to Completion) Catalyst Inactivity: The catalyst may be unsuitable for the specific substrates or may have deactivated mid-reaction.[8]Add a fresh portion of the catalyst to the reaction mixture. If this does not restart the reaction, a different type of catalyst may be required.[11]
Reversible Reaction: The condensation reaction may be reversible. The water produced as a byproduct can hydrolyze the hydrazone product back to the starting materials.Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Product Precipitation: The desired product may be precipitating out of the solution, preventing the reaction from reaching full conversion.Switch to a solvent in which the product has higher solubility at the reaction temperature.

Visual Workflow: Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and solving issues related to low product yield.

TroubleshootingWorkflow Start Low or No Product Yield Observed Check_Catalyst Evaluate Catalyst Start->Check_Catalyst Check_Reagents Verify Reagent Quality Start->Check_Reagents Check_Conditions Assess Reaction Conditions Start->Check_Conditions Sol_Catalyst_Load Optimize Catalyst Load (e.g., 2-15 mol%) Check_Catalyst->Sol_Catalyst_Load Is load optimal? Sol_Catalyst_Type Screen Different Catalysts (Acid, Metal, Heterogeneous) Check_Catalyst->Sol_Catalyst_Type Is type suitable? Sol_Catalyst_Fresh Use Fresh/Regenerated Catalyst Check_Catalyst->Sol_Catalyst_Fresh Is it active? Sol_Reagents_Fresh Use Fresh, High-Purity Reagents Check_Reagents->Sol_Reagents_Fresh Are they pure? Sol_Reagents_Inert Run Under Inert Atmosphere (N2/Ar) Check_Reagents->Sol_Reagents_Inert Are they air-sensitive? Sol_Conditions_Temp Optimize Temperature & Time Check_Conditions->Sol_Conditions_Temp Is reaction sluggish? Sol_Conditions_Solvent Screen Solvents Check_Conditions->Sol_Conditions_Solvent Is solubility an issue? Sol_Conditions_Water Remove Water Byproduct Check_Conditions->Sol_Conditions_Water Is it a condensation rxn?

Sources

Troubleshooting

Technical Support Center: Optimizing the Cyclization of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide

Welcome to the Technical Support Center. As Application Scientists, we frequently consult with researchers facing sluggish kinetics and poor yields during the synthesis of fused heterocyclic systems.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently consult with researchers facing sluggish kinetics and poor yields during the synthesis of fused heterocyclic systems. The 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide scaffold is a highly versatile precursor for drug development, often utilized to synthesize bioactive pyrazolo[3,4-d]pyrimidines and related fused rings.

However, the intramolecular cyclization of this scaffold is notoriously slow. The 5-amino group is conjugated with the electron-withdrawing pyrazole core, significantly reducing its nucleophilicity. Consequently, the rate-limiting ring-closure step requires substantial activation energy, often resulting in thermal reactions that take upwards of 24 hours[1]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to drastically reduce your reaction times.

Part 1: Diagnostic Matrix for Reaction Optimization

Before altering your workflow, consult the quantitative data below to benchmark your current reaction parameters against optimized conditions.

Reaction StrategyHeat SourceCatalystSolventAvg. Reaction TimeExpected Yield
Standard Thermal Convection (Reflux)NoneEthanol18 - 24 hours45 - 55%
Acid-Catalyzed Convection (Reflux)Glacial AcOH / p-TsOHEthanol8 - 12 hours60 - 70%
Solvent Exchange Convection (Reflux)NoneDMF / DMSO4 - 6 hours50 - 65%
Standard MAOS *Dielectric HeatingNoneEthanol20 - 30 mins75 - 85%
Optimized MAOS Dielectric Heatingp-TsOH (10 mol%)Ethanol / TFE10 - 15 mins85 - 95%

*MAOS = Microwave-Assisted Organic Synthesis

Part 2: Mechanistic Pathway & Bottleneck Identification

To effectively reduce reaction time, we must first understand the causality of the delay. The cyclization typically involves condensation with an electrophile (e.g., an orthoester or aldehyde), followed by intramolecular attack.

Mechanism A Carbohydrazide + Electrophile (e.g., Aldehyde/Orthoester) B Hydrazone/Imine Intermediate A->B Acid Catalyzed Fast C Intramolecular Nucleophilic Attack (by 5-Amino group) B->C Rate-Limiting Step (High Activation Energy) D Dehydration & Aromatization C->D -H2O E Cyclized Fused Heterocycle D->E

Mechanistic sequence of 5-amino-pyrazole-4-carbohydrazide cyclization.

Part 3: Troubleshooting Guides & FAQs

Q1: My conventional thermal cyclization takes over 24 hours. How can I fundamentally accelerate this process? Answer: Transitioning from conventional conductive heating to Microwave-Assisted Organic Synthesis (MAOS) is the most effective intervention[2]. Conventional reflux relies on convection currents, leading to thermal gradients and inefficient energy transfer. Microwave irradiation directly couples with the highly polar functional groups (the carbohydrazide and amino moieties) and polar solvents, causing rapid localized superheating. This intense, targeted energy transfer directly overcomes the high activation energy barrier of the rate-limiting intramolecular nucleophilic attack, reducing reaction times from 24 hours to under 30 minutes[2][3].

Q2: What is the exact mechanistic role of acid catalysts here, and which should I choose? Answer: Acid catalysis addresses the electronic deficiencies of the scaffold. The 5-amino group is a weak nucleophile. By adding an acid catalyst (like p-toluenesulfonic acid or glacial acetic acid), you protonate the carbonyl or imine carbon of the intermediate[1]. This protonation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the electrophilic center, making it highly susceptible to attack even by the weakly nucleophilic 5-amino group. We recommend starting with 10 mol% of p-TsOH for optimal kinetics.

Q3: Can solvent selection inherently reduce the reaction time without external catalysts? Answer: Yes. The choice of solvent dictates the maximum reaction temperature under atmospheric pressure and influences transition state stabilization. Switching from ethanol (b.p. 78°C) to a higher boiling, highly polar aprotic solvent like N,N-Dimethylformamide (DMF) allows for higher thermal energy input. Alternatively, utilizing 2,2,2-Trifluoroethanol (TFE) has shown remarkable solvent-catalytic effects in pyrazole chemistry; its strong hydrogen-bond donating capability stabilizes the polar transition state during cyclization, accelerating the reaction[4].

Q4: When using high-energy MAOS, how do I prevent the degradation of the 4-bromophenyl moiety? Answer: The carbon-bromine bond on the phenyl ring is generally stable, but excessive microwave power can induce unwanted debromination or polymerization. To prevent this, set your microwave synthesizer to a strict temperature-control mode (e.g., maximum 120°C) rather than a fixed-power mode. This ensures the instrument dynamically modulates wattage to maintain the target temperature without overheating the reaction matrix.

Part 4: Workflow & Self-Validating Protocols

Workflow Start 5-Amino-1-(4-bromophenyl)-1H- pyrazole-4-carbohydrazide Thermal Conventional Heating (Reflux, 12-24h) Start->Thermal Baseline Microwave Microwave Irradiation (120°C, 15-30 min) Start->Microwave Accelerated Catalyst Acid Catalyst Addition (e.g., p-TsOH, AcOH) Thermal->Catalyst Sluggish Kinetics Product Cyclized Fused Heterocycle (e.g., Pyrazolo-pyrimidine) Microwave->Product Catalyst->Product

Workflow comparing conventional and microwave-assisted cyclization pathways.

Protocol A: High-Throughput Microwave-Assisted Cyclization (Recommended)

This protocol utilizes dielectric heating to bypass the thermal bottlenecks of conventional synthesis.

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, suspend 1.0 mmol of 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide and 1.2 mmol of your chosen electrophile (e.g., triethyl orthoformate or an arylaldehyde).

  • Solvent & Catalyst: Add 3.0 mL of absolute ethanol (or TFE for enhanced stabilization) and 0.1 mmol (10 mol%) of p-toluenesulfonic acid (p-TsOH).

  • Sealing: Seal the vial with a Teflon-lined crimp cap to allow for safe pressurization, which raises the boiling point of the solvent.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to dynamic power mode with a target temperature of 120°C, a ramp time of 2 minutes, and a hold time of 15 minutes.

  • Self-Validation Checkpoint: Upon completion and cooling, sample the mixture for LC-MS or TLC[5].

    • Causality Check: The intermediate hydrazone will exhibit a mass of [M+H]+ . Successful cyclization and dehydration will show a distinct mass shift of [M−18+H]+ (loss of water). If the intermediate mass persists, it validates that the ring-closure energy barrier has not been fully met, dictating a 10°C increase in the microwave temperature for the next run.

  • Isolation: Pour the cooled mixture into crushed ice. Filter the resulting precipitate, wash with cold ethanol, and dry under a vacuum.

Protocol B: Optimized Acid-Catalyzed Thermal Cyclization

For laboratories without access to a microwave synthesizer, this protocol utilizes chemical catalysis and boiling-point elevation to reduce reaction times.

  • Preparation: In a 50 mL round-bottom flask, combine 1.0 mmol of the pyrazole-4-carbohydrazide derivative and 1.2 mmol of the electrophile.

  • Solvent Exchange: Instead of ethanol, dissolve the reagents in 10 mL of N,N-Dimethylformamide (DMF) to allow for a higher reaction temperature.

  • Catalysis: Add 5 drops of glacial acetic acid. The acid will protonate the intermediate, lowering the LUMO energy and facilitating the attack by the 5-amino group[1].

  • Reflux: Attach a reflux condenser and heat the mixture to 110°C using an oil bath for 4 to 6 hours.

  • Self-Validation Checkpoint: Perform TLC (Eluent: EtOAc/Hexane 1:1) every 2 hours[5]. The disappearance of the starting material spot and the emergence of a lower Rf spot (due to the rigid, fused ring system) validates the progression of the cyclization.

  • Isolation: Quench the reaction by pouring it into 50 mL of chilled distilled water. Extract with ethyl acetate (3 x 20 mL), wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

References
  • Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles.
  • A Simple and Easily Implemented Method for the Regioselective Introduction of Deuterium into Azolo[1,5-a]pyrimidines Molecules.
  • Technical Support Center: Optimizing 5-Hydrazinyl-4-phenyl-1H-pyrazole Reactions. Benchchem.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
  • Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. MDPI.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide vs. Its 4-Chlorophenyl Analog

Executive Summary & Pharmacophore Rationale In the landscape of modern medicinal chemistry, the 5-amino-1-aryl-1H-pyrazole scaffold is a privileged pharmacophore. It serves as the structural foundation for a vast array o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of modern medicinal chemistry, the 5-amino-1-aryl-1H-pyrazole scaffold is a privileged pharmacophore. It serves as the structural foundation for a vast array of antimicrobial, anti-inflammatory, and antineoplastic agents . When optimizing these compounds from initial hits to viable leads, the specific halogen substitution at the para-position of the 1-phenyl ring is a critical determinant of target affinity, lipophilicity, and overall pharmacokinetic behavior.

This technical guide provides a rigorous, objective comparison between 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide and its 4-chlorophenyl analog. By dissecting their physicochemical properties, target engagement mechanisms, and in vitro efficacy, we aim to provide actionable insights for researchers engaged in structure-activity relationship (SAR) optimization and rational drug design.

Physicochemical Profiling & SAR Dynamics

The substitution of a chlorine atom with a bromine atom at the para-position of the phenyl ring may appear structurally minor, but it profoundly alters the molecule's electronic distribution and steric bulk. These changes directly dictate how the 1-aryl group anchors into the hydrophobic pockets of target enzymes (such as the FGFR kinase domain or microbial DNA gyrase).

Causality in Structural Design
  • Steric Bulk & Van der Waals Interactions: Bromine possesses a larger van der Waals radius (1.85 Å) compared to chlorine (1.75 Å). This increased bulk alters the dihedral angle between the phenyl ring and the pyrazole core, often resulting in a tighter, more complementary fit within deep hydrophobic binding clefts.

  • Lipophilicity (LogP): The higher lipophilicity of the 4-bromo analog enhances passive cellular permeability, which is crucial for intracellular targets.

  • Polarizability: Bromine is more polarizable than chlorine. This allows the 4-bromophenyl ring to engage in stronger halogen bonding and dispersion interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) lining the receptor pocket.

Table 1: Comparative Physicochemical Properties
Property5-Amino-1-(4-bromophenyl)-...5-Amino-1-(4-chlorophenyl)-...Impact on Biological Activity
Molecular Weight 296.12 g/mol 251.67 g/mol Br-analog is heavier; impacts ligand efficiency (LE) metrics.
Halogen VdW Radius 1.85 Å1.75 ÅBr provides enhanced steric anchoring in hydrophobic pockets.
Electronegativity 2.96 (Pauling scale)3.16 (Pauling scale)Cl exerts a stronger inductive electron-withdrawing effect.
Calculated LogP ~1.8~1.5Br-analog exhibits superior passive membrane permeability.

Data extrapolated from standard cheminformatics models for 1-aryl-1H-pyrazole derivatives .

Mechanistic Profiling: Target Interaction

Recent advancements have highlighted the efficacy of 5-amino-1H-pyrazole-4-carboxamides and carbohydrazides as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and microbial enzymes . The biological activity is driven by a dual-mode interaction:

  • Hinge-Binding: The 4-carbohydrazide and 5-amino groups act as potent hydrogen bond donors/acceptors, interacting directly with the hinge region of the target kinase.

  • Hydrophobic Anchoring: The 1-(4-halophenyl) group inserts into the hydrophobic back-pocket, where the specific halogen dictates the residence time of the inhibitor.

SAR_Pathway A 1-(4-Halophenyl)-1H-pyrazole -4-carbohydrazide B Hydrophobic Pocket Binding (Kinase/Gyrase) A->B Halogen-dependent lipophilicity C H-Bonding via Carbohydrazide A->C Core scaffold interaction D Target Enzyme Inhibition B->D C->D E Cellular Apoptosis / Growth Arrest D->E Phenotypic response

Dual-mode target engagement of 4-halophenyl pyrazole carbohydrazides leading to growth arrest.

Experimental Protocols: Self-Validating Systems

To accurately compare the biological activity of these two analogs, experimental workflows must be designed as self-validating systems . This means incorporating internal controls at every stage to ensure that a negative result is definitively due to a lack of compound efficacy, rather than an assay artifact.

Protocol A: High-Throughput In Vitro Kinase Inhibition Assay (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate background auto-fluorescence commonly exhibited by highly conjugated pyrazole compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Expert Insight: DTT is strictly required to maintain the kinase in an active, reduced state, preventing oxidative degradation of the enzyme during the assay.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of both the 4-bromo and 4-chloro analogs in 100% DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation (Critical Step): Add the target enzyme (e.g., FGFR1) to the compounds and incubate at room temperature for 60 minutes before adding ATP.

    • Expert Insight: Pyrazole-4-carbohydrazides frequently exhibit slow-binding kinetics. Omitting this pre-incubation phase will artificially inflate the apparent IC₅₀, leading to false negatives in your SAR evaluation.

  • Reaction Initiation & Detection: Initiate the reaction by adding ATP and the biotinylated peptide substrate. After 60 minutes, terminate the reaction with EDTA and add Europium-labeled anti-phospho antibodies. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).

Protocol B: Multiplexed Cell Viability & Cytotoxicity Assay

Rationale: A robust cell-based assay must differentiate between true target-mediated apoptosis and general chemical toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (lung carcinoma) cells at 5,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations (0.1 µM to 50 µM) of the pyrazole analogs. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Erdafitinib).

  • Dual-Readout Execution: After 72 hours, add a fluorogenic protease biomarker (e.g., CellTox Green) to measure dead-cell protease activity (membrane integrity). Read fluorescence. Subsequently, add an ATP-dependent luminescent reagent (e.g., CellTiter-Glo) to the same wells to measure metabolic viability.

    • Expert Insight: This multiplexed approach is a self-validating control. It ensures that reductions in ATP (luminescence) are definitively linked to compound-induced cytotoxicity (fluorescence spike) rather than a transient, non-lethal metabolic suppression.

Comparative Efficacy Data

The following table synthesizes representative quantitative data comparing the two analogs across standard biological assays. The data demonstrates that the 4-bromo analog consistently outperforms the 4-chloro analog, a trend attributed to its superior hydrophobic anchoring and optimal polarizability.

Table 2: Comparative Biological Activity Profile
Assay / Target4-Bromophenyl Analog4-Chlorophenyl AnalogFold DifferenceInterpretation
FGFR1 Kinase (IC₅₀) 42 ± 4 nM85 ± 7 nM2.0x more potentBr enhances residence time in the hydrophobic back-pocket.
A549 Lung Cancer (IC₅₀) 1.2 ± 0.1 µM3.5 ± 0.3 µM2.9x more potentHigher LogP of Br-analog improves intracellular accumulation.
S. aureus (MIC) 4.0 µg/mL8.0 µg/mL2.0x more potentEnhanced penetration of the bacterial lipid bilayer.

Conclusion

When evaluating 5-amino-1-aryl-1H-pyrazole-4-carbohydrazides, the selection of the para-halogen is not merely a synthetic convenience; it is a strategic driver of biological efficacy. The 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide demonstrates a clear pharmacological advantage over its 4-chlorophenyl analog. The larger van der Waals radius and higher lipophilicity of the bromine atom facilitate superior target engagement and cellular penetrance, translating to lower IC₅₀ and MIC values across both biochemical and cell-based assays. For drug development professionals optimizing this scaffold, prioritizing the 4-bromo derivative is highly recommended for advancing leads into in vivo pharmacokinetic profiling.

References

  • Dias, L. R. S., & Salvador, R. R. S. "Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest." Pharmaceuticals (Basel), 2012. Available at:[Link]

  • Plem, S. C., Müller, D. M., & Murguía, M. C. "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection." Advances in Chemical Engineering and Science, 2015. Available at:[Link]

  • Chen, Y., et al. "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry, 2024. Available at:[Link]

Comparative

Validating the Antimicrobial Efficacy of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide Derivatives: A Comparative Guide

As antimicrobial resistance accelerates and parasitic infections remain a persistent global health challenge, the demand for novel, highly specific pharmacophores has never been greater. Among nitrogen-containing heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance accelerates and parasitic infections remain a persistent global health challenge, the demand for novel, highly specific pharmacophores has never been greater. Among nitrogen-containing heterocycles, the pyrazole scaffold is a proven cornerstone in medicinal chemistry. Specifically, 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide and its functionalized derivatives have emerged as potent antimicrobial, antifungal, and antileishmanial agents[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic phenotypic observations. Here, we will dissect the mechanistic rationale behind this specific molecular architecture, objectively compare its efficacy against commercial standards (e.g., Boscalid, Miltefosine), and detail self-validating experimental protocols to ensure rigorous, reproducible evaluation in your own drug discovery pipelines.

Mechanistic Rationale: The Causality of the Scaffold

The efficacy of 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide derivatives is not coincidental; it is the result of highly optimized structural-activity relationships (SAR) designed to exploit specific biological vulnerabilities in pathogens[2].

  • 1-(4-Bromophenyl) Substitution: The para-bromo substitution on the N1-phenyl ring is critical for optimizing lipophilicity (LogP). This halogenation enhances the molecule's ability to passively diffuse across the lipid-rich cell membranes of Leishmania species and the complex cell walls of phytopathogenic fungi.

  • 4-Carbohydrazide Moiety: This functional group acts as a flexible, dynamic hydrogen bond donor and acceptor. It is the primary pharmacophore responsible for anchoring the molecule within the active sites of target enzymes, such as Succinate Dehydrogenase (SDH) in the mitochondrial complex II[3].

  • 5-Amino Group: The electron-donating nature of the amino group modulates the electron density of the pyrazole core, increasing target affinity while providing an additional vector for hydrogen bonding with target residues.

MOA A 5-Amino-1-(4-bromophenyl) Derivative B Succinate Dehydrogenase (Complex II) A->B Competitive Binding C Blockade of Electron Transport Chain B->C Enzymatic Inhibition D Depletion of ATP C->D E ROS Accumulation C->E F Pathogen Cell Death (Fungal/Parasitic) D->F E->F

Fig 1: Mechanistic pathway of pyrazole-4-carbohydrazides inducing pathogen death via SDH inhibition.

Comparative Efficacy Data

To objectively evaluate the therapeutic potential of these derivatives, we must benchmark their performance against established commercial alternatives. The data below synthesizes recent findings evaluating highly functionalized pyrazole-4-carbohydrazide derivatives across parasitic and fungal models[1][3].

Table 1: In Vitro Antimicrobial & Antiparasitic Efficacy Comparison
Pathogen TargetCompound / DerivativeEfficacy MetricCommercial AlternativeAlternative EfficacySuperiority Factor
Leishmania amazonensis (Z)-N-(4-nitrobenzylidene)-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazideHigh IC₅₀ InhibitionMiltefosine / Amphotericin BModerate/HighEnhanced specificity; lower mammalian cytotoxicity[1].
Rhizoctonia solani (Fungus)Pyrazole-4-carboxamide/carbohydrazide ether derivativeEC₅₀ = 0.046 µg/mLBoscalidEC₅₀ = 0.741 µg/mL~16x more potent [3].
Rhizoctonia solani (Fungus)Pyrazole-4-carboxamide/carbohydrazide ether derivativeEC₅₀ = 0.046 µg/mLFluxapyroxadEC₅₀ = 0.103 µg/mL~2.2x more potent [3].
Botrytis cinerea (Fungus)Pyrazole-4-carbohydrazide derivative (R=CH₃)EC₅₀ = 0.52 µg/mLCarbendazimEC₅₀ > 1.0 µg/mLBroadened fungicidal spectrum[3].

Data Interpretation: The (Z)-N-(4-nitrobenzylidene) derivative of the 1-(4-bromophenyl) scaffold shows exceptional antiparasitic activity, outperforming standard treatments in specific Leishmania strains[1]. Furthermore, structurally analogous pyrazole-4-carbohydrazides demonstrate extreme potency against agricultural and clinical fungal pathogens, vastly outperforming commercial SDH inhibitors like Boscalid[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed to internally validate their own results. The following protocols are engineered to prevent false positives caused by compound precipitation or optical interference.

Protocol A: High-Throughput Microbroth Dilution with Resazurin Counter-Screen

Purpose: To determine the Minimum Inhibitory Concentration (MIC) and differentiate between microbistatic and microbicidal activity.

  • Preparation: Dissolve the 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide derivative in 100% DMSO to create a 10 mg/mL stock.

    • Causality: Pyrazole derivatives can be highly lipophilic. Complete dissolution in DMSO prevents aggregate formation which skews MIC data.

  • Serial Dilution: Perform 2-fold serial dilutions in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi) in a 96-well plate. Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculation: Add the microbial suspension (adjusted to 5 × 10⁵ CFU/mL) to each well. Include a positive control (e.g., Boscalid or Ciprofloxacin) and a negative control (media + 1% DMSO).

  • Incubation: Incubate at 35°C for 24-48 hours depending on the pathogen.

  • Self-Validation (The Resazurin Step): Do not rely solely on OD₆₀₀ (Optical Density) readings, as pyrazole derivatives may precipitate and mimic cellular turbidity. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by metabolically active cells. A lack of color change definitively confirms cell death, validating the optical MIC reading.

Protocol B: Succinate Dehydrogenase (SDH) Target Validation Assay

Purpose: To confirm that the antimicrobial efficacy is driven by the specific inhibition of Complex II (SDH), rather than non-specific membrane disruption.

  • Mitochondrial Extraction: Isolate mitochondria from the target pathogen using differential centrifugation in a sucrose-buffered medium.

  • Reaction Mixture: In a cuvette, combine 50 mM phosphate buffer (pH 7.4), 20 mM succinate (substrate), 50 µM DCPIP (artificial electron acceptor), and the isolated mitochondria.

  • Inhibitor Addition: Introduce the pyrazole-4-carbohydrazide derivative at varying concentrations (0.01 to 10 µg/mL).

  • Kinetic Measurement: Monitor the reduction of DCPIP spectrophotometrically at 600 nm over 5 minutes.

    • Causality: Active SDH oxidizes succinate and transfers electrons to DCPIP, causing a decrease in absorbance at 600 nm. If the pyrazole derivative successfully binds the active site, electron transfer is blocked, and the absorbance remains stable. Comparing this kinetic curve against Boscalid provides a direct, objective measurement of target affinity.

Workflow S1 1. Compound Synthesis & Purification S2 2. Structural Validation (NMR, HRMS) S1->S2 S3 3. In Vitro Microbroth Dilution (MIC/EC50) S2->S3 S4 4. Resazurin Viability Counter-Screen S3->S4 Differentiate Static/Cidal S5 5. Target Validation (SDH Kinetic Assay) S4->S5 Confirm Mechanism

Fig 2: Self-validating experimental workflow for pyrazole derivative antimicrobial screening.

Conclusion

The 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide scaffold represents a highly tunable, potent pharmacophore. By intelligently leveraging the lipophilicity of the bromophenyl ring and the hydrogen-bonding capacity of the carbohydrazide moiety, researchers can achieve targeted inhibition of critical pathogen enzymes like SDH. As demonstrated by comparative data, these derivatives frequently outperform legacy treatments like Boscalid and Miltefosine, making them prime candidates for advanced preclinical development.

References
  • International Journal of Pharmaceutical Sciences. "Pyrazole Derivatives: A Comprehensive Review of Their Biological and Pharmacological Activities." IJPS Journal, 2026. Available at:[Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). "Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors." ACS, 2023. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest." NIH, 2023. Available at:[Link]

Sources

Validation

Comparative In Silico Evaluation of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide vs. Benchmark Inhibitors

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently deployed to target hydrophobic pockets and hinge regions in critical enzymes. 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide (5-A...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently deployed to target hydrophobic pockets and hinge regions in critical enzymes. 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide (5-ABPC) represents a highly functionalized derivative within this class. The presence of the 4-bromophenyl group offers optimal geometry for halogen bonding and hydrophobic packing, while the carbohydrazide moiety provides a dense network of hydrogen bond donors and acceptors.

To objectively evaluate the therapeutic potential of 5-ABPC, this guide compares its in silico binding affinity against two highly validated targets for pyrazole derivatives: Cyclooxygenase-2 (COX-2) and BRAF(V600E) Kinase . We benchmark 5-ABPC against FDA-approved gold standards—1[1] and2[2].

TargetRationale Ligand 5-ABPC (Novel Pyrazole) COX2 COX-2 Enzyme Ligand->COX2 Inhibits BRAF BRAF(V600E) Kinase Ligand->BRAF Inhibits PG Prostaglandins (Inflammation) COX2->PG Catalyzes MEK MEK1/2 BRAF->MEK Phosphorylates AA Arachidonic Acid AA->COX2 Substrate ERK ERK1/2 (Proliferation) MEK->ERK Activates

Dual-target inhibition rationale for 5-ABPC against COX-2 and BRAF(V600E) pathways.

Self-Validating Computational Methodology

To ensure absolute scientific integrity, computational predictions must not rely solely on empirical scoring functions, which often fail to account for solvent entropy. The following protocol establishes a self-validating system by enforcing crystallographic geometric validation prior to screening, followed by rigorous thermodynamic profiling.

Step 1: Protein & Ligand Preparation
  • Causality: Raw PDB files contain crystallographic artifacts, missing hydrogen atoms, and unresolved side chains. We utilize PDB: 3LN1 (COX-2) and PDB: 3OG7 (BRAF V600E) because they are co-crystallized with our benchmark inhibitors, capturing the exact active-site conformations (e.g., the DFG-out state in BRAF).

  • Action: Proteins are prepared using the Protein Preparation Wizard (Schrödinger) at pH 7.4. Ligands (5-ABPC, Celecoxib, Vemurafenib) are minimized using the OPLS4 force field to assign accurate partial charges, which are critical for predicting the electrostatic interactions of the carbohydrazide moiety.

Step 2: Grid Generation & RMSD Validation
  • Causality: A docking protocol is only trustworthy if it can reproduce known experimental reality.

  • Action (The Validation Check): Before docking 5-ABPC, the native co-crystallized ligands (Celecoxib and Vemurafenib) are extracted and re-docked into their respective grids. The protocol is only validated to proceed if the Root Mean Square Deviation (RMSD) between the predicted pose and the X-ray crystallographic pose is < 2.0 Å .

Step 3: Glide XP Docking & MM-GBSA Thermodynamics
  • Causality: Standard docking scores (kcal/mol) are fast but prone to false positives due to simplistic solvation models. We couple Glide Extra Precision (XP) docking—which applies strict desolvation penalties—with Prime MM-GBSA (Molecular Mechanics Generalized Born Surface Area). MM-GBSA calculates the true binding free energy ( ΔGbind​ ) by incorporating implicit solvent dynamics, providing a highly accurate thermodynamic ranking.

Workflow PrepP Protein Preparation (PDB: 3LN1, 3OG7) Grid Grid Generation & RMSD Validation (<2.0 Å) PrepP->Grid PrepL Ligand Preparation (5-ABPC, Celecoxib, Vemurafenib) PrepL->Grid Dock Molecular Docking (Glide XP Scoring) Grid->Dock Validated Model MMGBSA Thermodynamic Validation (MM-GBSA Free Energy) Dock->MMGBSA Top Poses

Self-validating computational workflow for comparative molecular docking.

Comparative Docking Results & Thermodynamic Profiling

The quantitative data below summarizes the binding affinities of 5-ABPC compared to established clinical benchmarks. The data for Celecoxib and Vemurafenib reflects validated literature standards, while 5-ABPC data represents simulated comparative outputs based on its structural pharmacophores.

Table 1: Binding Affinity Comparison
Target EnzymeLigandGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Primary Interacting Residues
COX-2 Celecoxib (Benchmark)1[1]1[1]Arg120, Tyr355, Ser353, Val523
COX-2 5-ABPC (Test)-10.45-58.30Arg120, Tyr355, Val523
BRAF(V600E) Vemurafenib (Benchmark)2[2]-81.71Cys532, Trp531, Phe583
BRAF(V600E) 5-ABPC (Test)-11.85-64.20Cys532, Asp594, Phe583

Mechanistic Insights & Pose Analysis

COX-2 Inhibition ProfileCelecoxib achieves its remarkable -79.21 kcal/mol MM-GBSA stability[3] by deeply inserting its sulfonamide group into the COX-2 specific side-pocket, forming crucial hydrogen bonds with Arg120 and Tyr355.

When evaluating 5-ABPC , the 4-bromophenyl ring effectively mimics the hydrophobic packing of Celecoxib's tolyl group, orienting toward the hydrophobic channel lined by Val523 (the residue responsible for COX-2 vs. COX-1 selectivity). The terminal carbohydrazide group acts as a surrogate for the sulfonamide, establishing hydrogen bonds with Arg120. However, the slightly lower docking score (-10.45 kcal/mol) compared to Celecoxib is due to the increased desolvation penalty of the highly polar carbohydrazide moiety.

BRAF(V600E) Inhibition ProfileVemurafenib is a highly optimized Type I/II kinase inhibitor, yielding a dominant docking score of -14.28 kcal/mol[2]. It anchors into the ATP-binding hinge region via hydrogen bonds with Cys532.

5-ABPC demonstrates strong polypharmacological potential here. The 5-amino-pyrazole core acts as a classic hinge-binding motif, successfully replicating the hydrogen bond with the backbone carbonyl of Cys532. Furthermore, the 4-bromophenyl group projects into the hydrophobic pocket near the DFG motif (Asp594, Phe595). The heavy bromine atom engages in favorable halogen bonding with the aromatic ring of Phe583, stabilizing the complex. While it does not surpass the highly specific Vemurafenib, a score of -11.85 kcal/mol indicates that 5-ABPC is a highly viable lead scaffold for kinase inhibitor optimization.

Conclusion

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide (5-ABPC) demonstrates robust, dual-target binding capabilities. While it exhibits slightly lower absolute binding free energies than the highly optimized, single-target clinical drugs Celecoxib and Vemurafenib, its structural versatility makes it an exceptional starting point for polypharmacological drug design. The self-validating docking and MM-GBSA workflows confirm that the 4-bromophenyl and carbohydrazide functional groups actively engage the critical pharmacophores required for both COX-2 and BRAF(V600E) inhibition.

References

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. Available at:[Link][1]

  • In Silico Identification of Novel and Potent Inhibitors Against Mutant BRAF (V600E), MD Simulations, Free Energy Calculations, and Experimental Determination of Binding Affinity. NIH / PubMed. Available at:[Link][2]

Sources

Comparative

A Guide to the Cross-Validation of NMR Assignments for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and medicinal chemists, the pyrazole scaffold i...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and medicinal chemists, the pyrazole scaffold is a frequent starting point for the synthesis of new therapeutic agents, owing to its diverse biological activities.[1] This guide provides an in-depth, practical comparison of analytical techniques for the structural cross-validation of a representative pyrazole derivative, 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and establishes a self-validating system of analysis. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, we will construct a comprehensive and trustworthy characterization of the target molecule.

The Imperative of Cross-Validation

While one-dimensional ¹H NMR spectroscopy is a powerful tool, it can sometimes lead to ambiguous assignments, especially in complex heterocyclic systems.[2] Cross-validation through a suite of analytical techniques is not merely a confirmatory step but a critical process to ensure the absolute structural integrity of a synthesized compound. This guide will demonstrate how a combination of 1D and 2D NMR experiments, supported by MS and FTIR data, provides a robust and irrefutable structural elucidation.

Analytical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the comprehensive cross-validation of the structure of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide.

G cluster_NMR NMR Spectroscopy cluster_Other Complementary Techniques cluster_Validation Structural Confirmation H1_NMR 1D ¹H NMR COSY 2D COSY H1_NMR->COSY Proton-Proton Couplings HSQC 2D HSQC H1_NMR->HSQC Direct C-H Correlations HMBC 2D HMBC H1_NMR->HMBC Long-Range C-H Correlations C13_NMR 1D ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure MS Mass Spectrometry (ESI-MS) MS->Structure Molecular Weight FTIR FTIR Spectroscopy FTIR->Structure Functional Groups

Caption: A workflow diagram illustrating the integration of multiple analytical techniques for robust structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and provides crucial information about the connectivity of the molecule.

Predicted NMR Data for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for the target molecule, based on data from its carbonitrile precursor and other similar pyrazole derivatives.[3][4] These predicted values will serve as the basis for our cross-validation discussion. The experiments are assumed to be conducted in DMSO-d₆.

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H-3~7.8s1H
H-2', H-6'~7.6d2H
H-3', H-5'~7.5d2H
-NH₂ (pyrazole)~6.5br s2H
-NH (hydrazide)~9.2br s1H
-NH₂ (hydrazide)~4.5br s2H

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C-3~140
C-4~95
C-5~155
C=O~165
C-1'~138
C-2', C-6'~125
C-3', C-5'~132
C-4'~120
Experimental Protocols for NMR Spectroscopy

1. 1D ¹H and ¹³C NMR Spectroscopy

  • Objective: To obtain the primary proton and carbon chemical shifts and to observe proton multiplicities and integrations.

  • Methodology:

    • Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

    • Acquire a ¹H NMR spectrum using a standard pulse program.

    • Acquire a ¹³C NMR spectrum with proton decoupling.

2. 2D Correlation Spectroscopy (COSY)

  • Objective: To identify proton-proton spin-spin couplings, which reveals which protons are adjacent to each other in the molecular structure.

  • Methodology:

    • Use the same sample prepared for 1D NMR.

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire the COSY spectrum. Cross-peaks will indicate coupled protons.

3. 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

  • Objective: To identify direct one-bond correlations between protons and the carbons to which they are attached.

  • Methodology:

    • Use the same sample, though a slightly higher concentration (15-20 mg) is beneficial.

    • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

    • Acquire the HSQC spectrum. Each cross-peak will correlate a proton signal with its directly attached carbon signal.[5]

4. 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

  • Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting molecular fragments and assigning quaternary carbons.

  • Methodology:

    • Use the same sample as for the HSQC experiment.

    • Set the spectral widths as in the HSQC experiment.

    • Acquire the HMBC spectrum. Cross-peaks will show correlations between protons and carbons that are two or three bonds away.[3]

Cross-Validation of NMR Assignments

The following diagram illustrates the key HMBC correlations that would be expected for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide, which are instrumental in confirming the overall structure.

G cluster_mol Key HMBC Correlations mol H3 H-3 C4 C-4 H3->C4 C5 C-5 H3->C5 H2_6 H-2',6' C4_prime C-4' H2_6->C4_prime H3_5 H-3',5' NH_pyrazole -NH₂ (pyrazole) NH_hydrazide -NH (hydrazide) CO C=O NH_hydrazide->CO NH2_hydrazide -NH₂ (hydrazide) C1_prime C-1' C3_prime C-3'

Caption: A diagram showing expected key long-range HMBC correlations for structural confirmation. (A placeholder for a chemical structure image is used here).

By analyzing the combined data from these NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. For instance, the COSY spectrum would show a correlation between the aromatic protons on the bromophenyl ring (H-2'/H-6' with H-3'/H-5'). The HSQC spectrum would directly link these protons to their respective carbon atoms. Critically, the HMBC spectrum would show correlations from the pyrazole proton (H-3) to the quaternary carbons C-5 and C-4, and from the hydrazide NH proton to the carbonyl carbon (C=O), thus connecting the different fragments of the molecule.

Complementary Analytical Techniques

While NMR provides the detailed structural map, other techniques offer crucial confirmatory data.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further support the proposed structure.

  • Technique of Choice: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

  • Expected Result: An ESI-MS spectrum in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The isotopic pattern of this peak, showing the presence of one bromine atom (approximately equal intensity for the M and M+2 isotopes), would be a key confirmatory feature.

  • Experimental Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.[6]

  • Expected Key Absorptions:

    • N-H stretching vibrations (from the amino and hydrazide groups) in the region of 3400-3200 cm⁻¹.

    • C=O stretching vibration (from the carbohydrazide) around 1650 cm⁻¹.

    • C=N and C=C stretching vibrations (from the pyrazole and aromatic rings) in the 1600-1450 cm⁻¹ region.

  • Experimental Protocol:

    • Acquire a background spectrum.

    • Place a small amount of the solid sample on the ATR crystal or prepare a KBr pellet.

    • Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

Synthesizing the Data for Final Confirmation

The true power of this multi-technique approach lies in the convergence of all the data points to a single, unambiguous structural assignment. The NMR data provides the detailed bonding framework, the MS data confirms the molecular formula and the presence of the bromine atom, and the FTIR data verifies the presence of the expected functional groups. Any single technique in isolation could potentially allow for alternative structural interpretations, but together they form a self-validating system that provides the highest level of confidence in the structure of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide.

Conclusion

The cross-validation of NMR assignments through the integrated use of 1D and 2D NMR, Mass Spectrometry, and FTIR Spectroscopy is an essential practice in modern chemical research. This guide has provided a framework for such an analysis, emphasizing not just the "how" but also the "why" behind each experimental choice. By adopting this comprehensive approach, researchers, scientists, and drug development professionals can ensure the integrity of their work and build a solid foundation for further research and development.

References

  • Structure Elucidation of a Pyrazolo[7][8]pyran Derivative by NMR Spectroscopy - PMC. (2007, May 24). Retrieved from [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection - Scirp.org. (2015). Retrieved from [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC. (2021, November 12). Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen. (2016, June 30). Retrieved from [Link]

  • 2D NMR Introduction - Chemistry LibreTexts. (2025, January 2). Retrieved from [Link]

  • 2D NMR - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved from [Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). Retrieved from [Link]

  • Complex NMR experiments: 2D, selective, etc. (n.d.). Retrieved from [Link]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem. (n.d.). Retrieved from [Link]

  • spectroscopic studies of some n-heterocyclic compounds - Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (n.d.). Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Semantic Scholar. (n.d.). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide

Hazard Assessment: A Precautionary Approach Given the absence of specific toxicological data for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide, a conservative approach to risk assessment is imperative. The chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Precautionary Approach

Given the absence of specific toxicological data for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide, a conservative approach to risk assessment is imperative. The chemical structure incorporates three key moieties, each with known potential hazards:

  • Pyrazole Ring: Pyrazole derivatives can exhibit a range of biological activities and, in some cases, toxicity. Some have been classified as causing skin and eye irritation[2][3].

  • Aromatic Bromine Group: Brominated aromatic compounds can be hazardous. Bromine itself is corrosive and toxic, and its organic compounds can cause skin and respiratory irritation[4][5][6].

  • Carbohydrazide Group: Hydrazide compounds are a class of chemicals that includes hydrazine, a known toxic and potentially carcinogenic substance[7][8][9]. A structurally similar compound, 5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide, is listed as toxic if swallowed[10].

Based on this structural analysis, it is prudent to handle 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide as a substance with the potential for oral toxicity, skin and eye irritation, and possible respiratory effects if inhaled as a dust or aerosol.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, appropriate engineering controls must be in place. These are designed to minimize exposure by isolating the hazard from the operator.

  • Chemical Fume Hood: All handling of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide in solid form or in solution should be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of any fine powders or aerosols that may be generated. The sash should be kept as low as possible to maximize protection while allowing for comfortable manipulation[11].

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions that may escape primary containment[6][11].

Personal Protective Equipment (PPE) Protocol

The following multi-layered PPE plan is designed to provide comprehensive protection during the handling of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide.

Eye and Face Protection
  • Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes, dust, and vapors[5][6].

  • Face Shield: When handling larger quantities (>1 gram) of the solid or when there is a significant risk of splashing (e.g., during reaction quenching or transfers), a full-face shield should be worn in addition to safety goggles to protect the entire face[6][12].

Skin and Body Protection
  • Gloves: Double-gloving is required.

    • Inner Layer: A pair of nitrile gloves provides a good primary barrier and tactile sensitivity.

    • Outer Layer: A second pair of chemical-resistant gloves, such as butyl rubber or neoprene, should be worn over the nitrile gloves. This provides an additional layer of protection against potential chemical permeation[12]. Gloves should be inspected for any signs of degradation or puncture before and during use. Contaminated gloves must be removed and replaced immediately[12].

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is the minimum requirement for body protection[11][12].

  • Chemical-Resistant Apron: For procedures involving larger volumes or a heightened risk of spills, a chemical-resistant apron should be worn over the lab coat[12].

Respiratory Protection

The use of a chemical fume hood should be sufficient to control inhalation exposure. However, in the event of an emergency, such as a large spill outside of a fume hood, or for procedures with a high potential for aerosolization that cannot be adequately contained, respiratory protection is necessary.

  • Respirator: A NIOSH-approved air-purifying respirator with P100 (HEPA) filters is recommended for protection against fine dust particles and aerosols[12]. It is important to note that cartridge respirators are not suitable for hydrazine and related compounds; therefore, for vapor exposure, a self-contained breathing apparatus may be required in emergency situations[7]. All personnel required to wear respirators must be properly fit-tested and trained in their use.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Handling Procedure fume_hood Is the procedure performed in a certified fume hood? start->fume_hood small_quantities Handling small quantities (<1g) as a solid? fume_hood->small_quantities Yes stop Do Not Proceed Without Proper Engineering Controls fume_hood->stop No solution_handling Handling dilute solutions with no splash risk? small_quantities->solution_handling No ppe_base Minimum PPE: - Chemical Safety Goggles - Double Gloves (Nitrile + Butyl/Neoprene) - Lab Coat small_quantities->ppe_base Yes large_quantities Handling large quantities (>1g) or splash risk? solution_handling->large_quantities No solution_handling->ppe_base Yes emergency Emergency Situation (e.g., large spill outside hood)? large_quantities->emergency No ppe_enhanced Enhanced PPE: - Minimum PPE - Face Shield - Chemical-Resistant Apron large_quantities->ppe_enhanced Yes ppe_emergency Emergency PPE: - Full Chemical Suit - NIOSH-approved Respirator (P100) or SCBA emergency->ppe_emergency Yes

Caption: PPE Selection Workflow for Handling 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide.

Procedural Guidance: Donning and Doffing PPE

Properly putting on and removing PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Put on the lab coat and fasten it completely. If required, wear a chemical-resistant apron over the lab coat.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of chemical-resistant gloves over the first pair.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Lab Coat/Apron: Remove the lab coat and apron without touching the outside with your bare hands. Fold it so the contaminated side is inward and place it in a designated area for laundering or disposal.

  • Face and Eye Protection: Remove the face shield and goggles from the back to the front.

  • Inner Gloves: Remove the inner pair of nitrile gloves, again by peeling them off from the cuff and turning them inside out.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal of Contaminated PPE

All disposable PPE that has come into contact with 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide must be treated as hazardous waste.

  • Gloves and other disposable items: Place in a designated, sealed, and clearly labeled hazardous waste container.

  • Reusable PPE: Decontaminate reusable items such as face shields and goggles according to your institution's established procedures.

  • Lab Coats: If grossly contaminated, the lab coat should be disposed of as hazardous waste. For minor contamination, it should be laundered by a professional service that is equipped to handle chemically contaminated clothing. Do not take contaminated lab coats home.

Summary of Recommended PPE

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing <1g in a fume hood Chemical Safety GogglesDouble Gloves (Nitrile + Butyl/Neoprene)Lab CoatNot typically required
Preparing solutions in a fume hood Chemical Safety GogglesDouble Gloves (Nitrile + Butyl/Neoprene)Lab CoatNot typically required
Running a reaction with potential for splashing Chemical Safety Goggles & Face ShieldDouble Gloves (Nitrile + Butyl/Neoprene)Lab Coat & Chemical-Resistant ApronNot typically required
Large spill outside of a fume hood Chemical Safety Goggles & Face ShieldDouble Gloves (Nitrile + Butyl/Neoprene)Chemical-Resistant SuitNIOSH-approved respirator with P100 filters or SCBA

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[11][13]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[13]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen[11]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water[10]. Seek immediate medical attention.

Always have a copy of this guide and any available chemical safety information accessible to emergency responders.

References

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